(S)-Deoxy-thalidomide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
107657-57-8 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
(3S)-3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
WENKGSGGXGQHSH-JTQLQIEISA-N |
Isomerische SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=CC=CC=C3C2=O |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (S)-Thalidomide
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of (S)-thalidomide, a compound of significant interest to researchers and drug development professionals. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding.
Introduction
Thalidomide, chemically known as 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a chiral molecule with two enantiomers, (S)- and (R)-thalidomide. The stereochemistry of thalidomide is of critical importance as the two enantiomers exhibit different biological activities. While the (R)-enantiomer is primarily associated with sedative effects, the (S)-enantiomer is linked to the teratogenic effects observed historically. However, the (S)-enantiomer has also been shown to be more potent in certain therapeutic applications, such as the inhibition of tumor necrosis factor-alpha (TNF-α). It is important to note that the enantiomers can interconvert under physiological conditions.[1][2]
This guide focuses on the synthesis of the (S)-enantiomer, which is of particular interest for research into its specific biological functions and for the development of configurationally stable analogs.
Enantioselective Synthesis of (S)-Thalidomide
The enantioselective synthesis of (S)-thalidomide typically starts from a chiral precursor, most commonly L-glutamine, which possesses the desired stereochemistry at the chiral center. The general synthetic approach involves two main steps: the formation of N-phthaloyl-L-glutamine followed by cyclization to form the glutarimide ring.
This protocol is adapted from a procedure utilizing the reaction of L-glutamine with phthalic anhydride.
Materials and Reagents:
-
L-glutamine
-
Phthalic anhydride
-
Toluene
-
Triethylamine (NEt₃)
-
Acetic anhydride (Ac₂O)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure: [3]
-
Phthalic anhydride (5.00 g, 33.8 mmol) and L-glutamine (5.00 g, 34.2 mmol) are ground together for 2 minutes.
-
The resulting powder is transferred to a round-bottom flask and suspended in 55 mL of toluene.
-
Triethylamine (4.7 mL, 33.8 mmol) and acetic anhydride (9.5 mL, 0.10 mol) are added to the suspension.
-
The reaction mixture is heated to reflux at approximately 110°C and maintained for 9 hours with vigorous stirring.
-
After reflux, the reaction is cooled to room temperature and then placed in an ice-salt bath for 30 minutes at -5°C to quench the reaction.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with 10 mL of a saturated sodium bicarbonate solution and then with 3 x 10 mL of diethyl ether.
-
The resulting product is N-phthaloyl-L-glutamine.
This step involves the cyclization of N-phthaloyl-L-glutamine to form the glutarimide ring of (S)-thalidomide.
Materials and Reagents:
-
N-Phthaloyl-L-glutamine
-
Pivaloyl chloride
-
Triethylamine
-
Ethyl acetate
Procedure: [4]
-
A stirred mixture of N-phthaloyl-L-glutamine and pivaloyl chloride (1.2 equivalents) in the presence of triethylamine (2.0 equivalents) in ethyl acetate is prepared.
-
The mixture is heated to reflux for 2 hours.
-
During reflux, (S)-thalidomide crystallizes out of the reaction mixture.
-
The reaction mixture is cooled, and the solid product is collected by filtration.
The following diagram illustrates the workflow for the synthesis of (S)-thalidomide.
Caption: Workflow for the enantioselective synthesis of (S)-thalidomide.
Purification of (S)-Thalidomide
Purification of the synthesized (S)-thalidomide is crucial to remove any unreacted starting materials, byproducts, and the unwanted (R)-enantiomer that may have formed due to racemization. The primary methods for purification are crystallization and chiral high-performance liquid chromatography (HPLC).
Crystallization is an effective method for purifying the bulk of the synthesized (S)-thalidomide. The choice of solvent is critical for obtaining high purity and a specific polymorphic form.
Experimental Protocol: Recrystallization
Materials and Reagents:
-
Crude (S)-thalidomide
-
Dimethyl sulfoxide (DMSO)
-
Methanol or Ethanol
Procedure:
-
Dissolve the crude (S)-thalidomide in a minimal amount of hot dimethyl sulfoxide (DMSO).
-
The hot solution can be filtered to remove any insoluble impurities.
-
Slowly add a less polar solvent like methanol or ethanol until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold methanol or ethanol, and dry under vacuum.
Note: Thalidomide is known to exist in different polymorphic forms, which can be obtained by crystallization from different solvents. For example, the α-polymorph can be formed from 2-ethoxyethanol, methanol, or dichloromethane, while the β-polymorph can be obtained from a supersaturated solution in refluxing 2-ethoxyethanol.[5]
Chiral HPLC is a powerful technique for separating the enantiomers of thalidomide and is essential for obtaining highly enantiopure (S)-thalidomide. Polysaccharide-based chiral stationary phases are commonly used for this purpose.
Experimental Protocol: Chiral HPLC Separation
Chiral Stationary Phases (CSPs):
Mobile Phase:
-
A common mobile phase is a mixture of acetonitrile and methanol, often with a small amount of an additive like diethylamine or a buffer.[2][6] For instance, a mobile phase of acetonitrile with 0.1% diethylamine has been used with a Lux i-Amylose-3 column.[6]
General Procedure:
-
Dissolve the crude or recrystallized (S)-thalidomide in a suitable solvent (e.g., the mobile phase).
-
Inject the solution onto the chiral HPLC column.
-
Elute the enantiomers using the chosen mobile phase under isocratic conditions.
-
Monitor the elution of the enantiomers using a UV detector.
-
Collect the fractions corresponding to the (S)-enantiomer.
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified (S)-thalidomide.
The following diagram illustrates the purification workflow for (S)-thalidomide.
Caption: Workflow for the purification of (S)-thalidomide.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and purification of thalidomide. Note that specific yields and purity can vary depending on the exact reaction conditions and purification methods used.
| Step | Parameter | Value | Reference |
| Synthesis | |||
| N-Phthaloyl-L-glutamine Synthesis | Yield | 72% | [4] |
| Cyclization to Thalidomide | Yield | 85-90% | [4] |
| One-step Synthesis from L-glutamine | Yield | ~2.40g from 5g L-glutamine | [3] |
| Purification | |||
| Chiral HPLC | Enantiomeric Purity | >99% e.e. (achievable) | [8] |
| Crystallization | Polymorphic Purity | Can yield specific polymorphs (α or β) | [5] |
Conclusion
The synthesis and purification of (S)-thalidomide require careful control of reaction conditions to maintain the desired stereochemistry. The methods outlined in this guide, starting from L-glutamine and employing a combination of crystallization and chiral HPLC, provide a robust pathway to obtaining highly pure (S)-thalidomide suitable for research and drug development purposes. The provided protocols and workflows serve as a valuable resource for scientists working with this important molecule. Further optimization of these methods may lead to improved yields and efficiency.
References
- 1. Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Characterization and crystal structure of two polymorphic forms of racemic thalidomide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
Physicochemical Properties of (S)-Deoxy-thalidomide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a glutamic acid derivative, is a chiral molecule that has a complex history, marked by its tragic teratogenic effects and its subsequent repurposing as a powerful immunomodulatory and anti-cancer agent. The (S)-enantiomer of thalidomide is primarily associated with its notorious teratogenic effects, while the (R)-enantiomer is thought to be responsible for its sedative properties. However, the two enantiomers can interconvert in vivo. The primary mechanism of action for thalidomide's therapeutic and teratogenic effects involves its binding to the protein cereblon (CRBN).[1][2][3] This interaction commandeers the CRL4^CRBN^ E3 ubiquitin ligase complex, altering its substrate specificity and leading to the degradation of various proteins.
This technical guide focuses on the physicochemical properties of (S)-Deoxy-thalidomide . It is important to note that publicly available experimental data for this compound is scarce. The structure, as identified from chemical supplier databases, is "2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (3S)-", indicating the reduction of one of the carbonyl groups on the phthalimide ring. Due to the limited specific data for this analog, this guide will provide a comprehensive overview of the well-characterized parent compound, (S)-thalidomide , as a reference point. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are provided to guide researchers in the characterization of this compound and similar compounds.
Physicochemical Properties
Quantitative data for (S)-thalidomide is summarized in the table below. The corresponding values for this compound are largely unavailable from public sources and would require experimental determination.
| Property | (S)-thalidomide | This compound |
| Molecular Formula | C₁₃H₁₀N₂O₄ | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 258.23 g/mol [4] | 244.25 g/mol [5] |
| Melting Point | 269-271 °C[6] | Data not available |
| Solubility | Sparingly soluble in water and most organic solvents; soluble in DMSO and DMF. | Data not available |
| pKa (predicted) | 10.63 ± 0.40 | Data not available |
| LogP (calculated) | 0.3[4] | Data not available |
| Appearance | White solid | Data not available |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a compound like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings and equipment.
Melting Point Determination (Capillary Method)
The capillary method is a common and straightforward technique for determining the melting point of a solid crystalline substance.[7][8][9]
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[7]
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube (one end sealed) and packed down to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.
-
Determination: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
-
Replicate Measurements: The measurement should be repeated at least twice to ensure reproducibility.
Experimental Workflow for Melting Point Determination
Caption: A flowchart illustrating the key steps in determining the melting point of a solid compound using the capillary method.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[10][11][12]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to separate the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.
-
Quantification: Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[13][14]
Principle: The compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.[14]
Procedure:
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent system (e.g., water, methanol-water mixture).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase (typically water or buffer).[12][15][16]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Signaling Pathway
The primary biological target of thalidomide and its analogs is the protein cereblon (CRBN).[1][17][18] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of (S)-thalidomide to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this E3 ligase. This mechanism is central to both the therapeutic and teratogenic effects of thalidomide.[1][19]
Thalidomide-Cereblon Signaling Pathway
Caption: A diagram illustrating the molecular mechanism of (S)-thalidomide, which involves binding to Cereblon (CRBN) and inducing the degradation of neosubstrates via the ubiquitin-proteasome system.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 化合物 this compound CAS#: 107657-57-8 [chemicalbook.com]
- 6. (S)-Thalidomide | CAS#:841-67-8 | Chemsrc [chemsrc.com]
- 7. nano-lab.com.tr [nano-lab.com.tr]
- 8. Melting Point Test - CD Formulation [formulationbio.com]
- 9. westlab.com [westlab.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
(S)-Deoxy-thalidomide mechanism of action studies
An In-Depth Technical Guide on the Mechanism of Action of (S)-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a drug with a notorious history due to its severe teratogenic effects, has been repurposed for the treatment of various conditions, most notably multiple myeloma.[1][2] The biological activity of thalidomide is stereospecific, with the (S)-enantiomer being primarily responsible for both its therapeutic and teratogenic effects.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of (S)-thalidomide, focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex and the subsequent downstream effects.
Core Mechanism: Molecular Glue-Induced Protein Degradation
The primary mechanism of action of (S)-thalidomide involves its function as a "molecular glue," redirecting the activity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1] (S)-thalidomide binds directly to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ligase complex.[1][5] This binding event alters the substrate specificity of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this E3 ligase.[1][6]
Binding to Cereblon (CRBN)
(S)-thalidomide exhibits a significantly higher binding affinity for CRBN compared to its (R)-enantiomer.[1][3][7] This stereospecific interaction is crucial for its biological activity. The glutarimide ring of thalidomide interacts with a shallow pocket on the surface of CRBN, often referred to as the thalidomide-binding domain.[7]
| Parameter | Value | Reference |
| Binding Affinity of (S)-thalidomide to CRBN | ~10-fold stronger than (R)-thalidomide | [1][3][7] |
| Effect of (S)-thalidomide on CRBN auto-ubiquitination | More potent inhibitor than (R)-thalidomide | [1][3][8] |
Recruitment and Degradation of Neosubstrates
Upon binding of (S)-thalidomide to CRBN, the CRL4^CRBN^ complex gains the ability to recognize and ubiquitinate a new set of proteins, leading to their degradation. The specific neosubstrates targeted by the (S)-thalidomide-CRBN complex are critical determinants of the drug's therapeutic and toxic effects.
| Neosubstrate | Biological Role | Associated Effect of Degradation | Reference |
| Ikaros (IKZF1) | Lymphoid transcription factor | Anti-myeloma activity | [1][5] |
| Aiolos (IKZF3) | Lymphoid transcription factor | Anti-myeloma activity | [1][5] |
| SALL4 | Transcription factor crucial for embryonic development | Teratogenicity (limb malformations) | [9][10][11] |
| ZNF692 | Zinc finger transcription factor | [9] | |
| RNF166 | Ubiquitin ligase | [9] | |
| PLZF (ZBTB16) | Transcription factor involved in development | Potential role in teratogenesis | [12] |
Signaling Pathways and Downstream Effects
The degradation of neosubstrates by the (S)-thalidomide-CRBN complex perturbs several downstream signaling pathways, leading to its pleiotropic effects.
Anti-Myeloma Effects
The degradation of Ikaros and Aiolos in multiple myeloma cells leads to the downregulation of key survival factors, including IRF4 and c-Myc, ultimately inducing apoptosis and cell cycle arrest.
Caption: Anti-myeloma signaling pathway of (S)-thalidomide.
Teratogenic Effects
The degradation of SALL4 is a key event in thalidomide-induced teratogenesis. SALL4 is essential for proper limb and organ development. Its degradation disrupts downstream signaling pathways critical for embryonic development, such as the FGF8 and Wnt/β-catenin pathways.[13][14][15]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide: the tragedy of birth defects and the effective treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotechniques.com [biotechniques.com]
- 11. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thalidomide induces limb deformities by perturbing the Bmp/Dkk1/Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Thalidomide Binding Affinity to Cereblon (CRBN): A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between (S)-thalidomide and its primary target, the Cereblon (CRBN) protein. As a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4), CRBN's function is fundamentally altered by the binding of thalidomide and its derivatives, known as Immunomodulatory Drugs (IMiDs).[1][2] This interaction is the cornerstone of their therapeutic efficacy and is characterized by a high degree of stereospecificity. This document details the quantitative binding affinity, the experimental protocols used for its measurement, and the critical signaling pathways involved.
Note: The term "(S)-Deoxy-thalidomide" is not standard nomenclature in the reviewed literature. This guide focuses on the well-characterized (S)-enantiomer of thalidomide, which is the biologically active form in the context of CRBN binding.
Quantitative Binding Affinity Data
The binding of thalidomide and its analogs to CRBN is a critical determinant of their biological activity. The interaction is primarily mediated by the glutarimide moiety of the drug, which docks into a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[3][4] Biochemical and biophysical assays have established that the (S)-enantiomer of thalidomide binds to CRBN with significantly higher affinity than the (R)-enantiomer.[4][5]
The following table summarizes the reported binding constants for thalidomide and its key derivatives. It is important to note that affinity values can vary based on the specific assay conditions, protein constructs, and methodologies employed.
| Compound | Assay Type | Binding Constant | Notes | Source |
| Thalidomide (Racemic) | Competitive Titration | Ki: ~250 nM | [1][6] | |
| (S)-Thalidomide | Competitive Elution / ITC | ~10-fold stronger binding than (R)-enantiomer | The more active enantiomer for CRBN binding and subsequent biological effects. | [4][5][7][8] |
| (R)-Thalidomide | Competitive Elution / ITC | Weaker binding affinity | Exhibits a twisted, less favorable conformation when bound to CRBN. | [4][9] |
| Lenalidomide | Competitive Titration | Ki: 177.80 nM | Binds more strongly than thalidomide. | [1][6] |
| Pomalidomide | Competitive Titration | Ki: 156.60 nM | Binds more strongly than thalidomide. | [1][6] |
Molecular Interaction and Signaling Pathway
Thalidomide and its analogs function as "molecular glues."[10] Their binding to CRBN does not inhibit the E3 ligase complex but rather alters its substrate specificity.[1] This event induces the recruitment of proteins not normally targeted by CRL4CRBN, known as neosubstrates.[2] This leads to their subsequent ubiquitination and proteasomal degradation. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is linked to the anti-myeloma effects of IMiDs, and SALL4, a transcription factor whose degradation is implicated in thalidomide's teratogenic effects.[2][4]
Caption: CRL4-CRBN signaling pathway modulated by (S)-Thalidomide.
Experimental Protocols
Several biophysical and biochemical techniques are employed to quantify the binding affinity of small molecules like (S)-thalidomide to CRBN.
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand ((S)-thalidomide) is titrated into a solution of the protein (CRBN) in a sample cell. The resulting binding isotherm allows for the determination of the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][11]
-
Methodology:
-
Sample Preparation: Purified, recombinant CRBN (often the thalidomide-binding domain or in complex with DDB1) is placed in the calorimeter's sample cell. A solution of (S)-thalidomide is loaded into the injection syringe. Both solutions are in identical, degassed buffers.
-
Titration: Small, precise aliquots of the (S)-thalidomide solution are injected into the CRBN solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection until the protein becomes saturated.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to derive the thermodynamic parameters of the interaction.[1][11]
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time analysis of molecular interactions. It provides kinetic data (association rate, kon; dissociation rate, koff) from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).[1][12][13]
-
Methodology:
-
Immobilization: Recombinant CRBN protein is covalently immobilized onto the surface of a sensor chip.
-
Binding (Association): A solution containing (S)-thalidomide at various concentrations is flowed over the chip surface. The binding of the molecule to the immobilized CRBN causes a change in the SPR signal, which is monitored in real-time.
-
Dissociation: A buffer solution without (S)-thalidomide is flowed over the chip, and the dissociation of the compound from CRBN is measured as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal vs. time) are fitted to a kinetic binding model to determine the association and dissociation rate constants, and subsequently the KD.[1][3]
-
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Competitive Binding Assays
-
Principle: These assays measure the ability of a test compound ((S)-thalidomide) to displace a known binder (a probe or tracer) from the target protein (CRBN). The concentration at which the test compound displaces 50% of the probe is the IC50, which can be converted to an inhibition constant (Ki).
-
Methodologies:
-
Fluorescence Polarization (FP): Relies on the change in the rotational speed of a fluorescently labeled thalidomide analog upon binding to the much larger CRBN protein. Unlabeled (S)-thalidomide competes with the fluorescent tracer, causing a decrease in polarization.[1]
-
Förster Resonance Energy Transfer (FRET): Utilizes a FRET pair where CRBN's intrinsic tryptophan residues act as a donor and a fluorescently labeled ligand serves as the acceptor. Displacement of the fluorescent ligand by (S)-thalidomide leads to a loss of the FRET signal.[1]
-
Competitive Elution Assay: CRBN is captured from cell lysates using beads to which a thalidomide analog is immobilized. The captured CRBN is then eluted by incubating the beads with a solution of the test compound. The amount of eluted CRBN indicates the compound's relative binding affinity.[7][9]
-
Stereospecificity of Binding: (S) vs. (R) Enantiomers
A critical aspect of thalidomide's interaction with CRBN is its stereospecificity. Structural and biochemical studies have conclusively shown that the (S)-enantiomer is the primary driver of CRBN-dependent effects.[4][8]
X-ray crystallography reveals that while both enantiomers bind to the same tri-tryptophan pocket, the glutarimide ring of (S)-thalidomide adopts a more relaxed and energetically favorable conformation.[5] In contrast, the (R)-enantiomer's glutarimide ring is twisted to avoid steric clashes, resulting in a weaker binding affinity.[4] This difference in binding affinity directly translates to the biological activity, with (S)-thalidomide being a more potent recruiter of neosubstrates and a stronger inducer of teratogenic effects in zebrafish models.[4][5]
Caption: Logical relationship of thalidomide enantiomers and their CRBN binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Biological Activity of (S)-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a glutamic acid derivative, is a chiral molecule existing as two enantiomers: (S)-(-)-thalidomide and (R)-(+)-thalidomide. While the (R)-enantiomer is primarily associated with sedative effects, the (S)-enantiomer is largely responsible for the tragic teratogenic effects observed in the 1950s and 60s.[1][2][3] However, subsequent research has revealed that the (S)-enantiomer also possesses potent immunomodulatory, anti-angiogenic, and anti-cancer properties, leading to a resurgence of interest in thalidomide and its analogs for therapeutic applications.[4][5][6][7] This technical guide provides a comprehensive overview of the in vitro biological activities of (S)-thalidomide, focusing on its mechanisms of action in immunomodulation, angiogenesis, and cancer biology. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community.
It is important to note that under physiological conditions, the two enantiomers of thalidomide can interconvert.[1][3] However, studies on the separated enantiomers have been crucial in elucidating the specific activities of each form.
Immunomodulatory Activity
(S)-Thalidomide is a potent modulator of the immune system, with its most well-characterized effect being the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.
Inhibition of TNF-α Production
(S)-Thalidomide has been shown to selectively inhibit the production of TNF-α from stimulated human monocytes.[8][9] This inhibition occurs at the post-transcriptional level by enhancing the degradation of TNF-α mRNA.
Quantitative Data on TNF-α Inhibition by (S)-Thalidomide
| Cell Type | Stimulant | (S)-Thalidomide Concentration | % TNF-α Inhibition | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 5 µg/mL | ~60% | [8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1 µg/mL | ~40% | [9] |
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of TNF-α production in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
(S)-Thalidomide
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare various concentrations of (S)-Thalidomide in complete RPMI-1640 medium.
-
Add 50 µL of the (S)-Thalidomide solutions to the respective wells and incubate for 1 hour.
-
Add 50 µL of LPS solution (final concentration, e.g., 1 µg/mL) to stimulate TNF-α production. Include a vehicle control (medium with DMSO, the solvent for thalidomide) and an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of (S)-Thalidomide compared to the LPS-stimulated vehicle control.
Workflow for In Vitro TNF-α Inhibition Assay
Caption: Workflow of the in vitro TNF-α inhibition assay.
Anti-Angiogenic Activity
(S)-Thalidomide has been shown to inhibit angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][10]
Inhibition of Endothelial Cell Proliferation and Tube Formation
(S)-Thalidomide can inhibit the proliferation of endothelial cells and their ability to form capillary-like structures (tube formation) in vitro.
Quantitative Data on Anti-Angiogenic Effects of (S)-Thalidomide
| Assay | Cell Type | (S)-Thalidomide Concentration | Observed Effect | Reference |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified for (S)-enantiomer alone | Inhibition of bFGF and VEGF induced proliferation by racemic thalidomide | [10] |
| Tube Formation | Not specified for (S)-enantiomer alone | Not specified | Inhibition of tube formation by racemic thalidomide | [10] |
Experimental Protocol: Endothelial Cell Tube Formation Assay
This protocol describes a common in vitro assay to assess the anti-angiogenic potential of a compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Matrigel® Basement Membrane Matrix
-
(S)-Thalidomide
-
96-well cell culture plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of (S)-Thalidomide in EGM.
-
Mix the HUVEC suspension with the (S)-Thalidomide solutions.
-
Gently add 100 µL of the cell suspension to each Matrigel®-coated well.
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Visualize the formation of capillary-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Workflow for Endothelial Cell Tube Formation Assay
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 3. acs.org [acs.org]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of thalidomide on parameters involved in angiogenesis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Deoxy-thalidomide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Deoxy-thalidomide, the levorotatory enantiomer of the immunomodulatory drug thalidomide, is a critical molecule in the field of targeted protein degradation. While thalidomide was infamously withdrawn from the market due to its severe teratogenic effects, its rediscovery as a potent anti-cancer agent has spurred significant research into its mechanism of action. It is now understood that the biological activities of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are primarily mediated by the (S)-enantiomer. This technical guide provides an in-depth overview of the identification and validation of the primary molecular target of this compound, offering detailed experimental protocols and data to aid researchers in this field.
Target Identification: Unveiling Cereblon
The primary molecular target of this compound is Cereblon (CRBN) , a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The identification of CRBN as the direct binding partner of thalidomide was a landmark discovery that elucidated its mechanism of action.
Quantitative Binding Affinity
The interaction between this compound and CRBN is stereospecific, with the (S)-enantiomer exhibiting a significantly higher binding affinity than the (R)-enantiomer. This differential binding is central to the biological activity of the compound.
| Compound | Target | Binding Affinity (Kd) | Method | Notes |
| Thalidomide (racemic) | DDB1-CRBN complex | ~250 nM[1] | Competitive Titration | The dissociation constant was determined for the entire complex. |
| (S)-thalidomide | CRBN | ~10-fold stronger than (R)-enantiomer[2][3][4][5] | Competitive Elution Assay | This highlights the stereospecificity of the interaction. |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Upon binding to CRBN, this compound acts as a "molecular glue," inducing a conformational change in the substrate-binding pocket of CRBN. This altered conformation leads to the recruitment of specific proteins, termed "neosubstrates," to the CRL4^CRBN^ complex. These neosubstrates are then polyubiquitinated and targeted for degradation by the 26S proteasome.
Key neosubstrates of the this compound-CRBN complex include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors crucial for B-cell development and survival. Their degradation is central to the anti-myeloma activity of thalidomide analogs.
-
SALL4: A transcription factor essential for embryonic development. Its degradation is linked to the teratogenic effects of thalidomide.[6][7]
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for (S)-Deoxy-thalidomide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Deoxy-thalidomide is a chemical analog of thalidomide, a molecule that has seen a resurgence in clinical use for treating various cancers, including multiple myeloma.[1][2] Like thalidomide and its other immunomodulatory derivatives (IMiDs), this compound's mechanism of action is centered around its interaction with the Cereblon (CRBN) protein.[3][4] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] The binding of thalidomide analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[4][5] This targeted protein degradation is the basis for the therapeutic effects of these compounds.[1][6]
The (S)-enantiomer of thalidomide has been shown to have a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, making it the more biologically active form for CRBN-dependent effects.[7] While specific data for this compound is emerging, it is anticipated to function similarly by engaging CRBN to induce the degradation of downstream targets. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its biological effects, including cell viability, apoptosis, and target protein degradation.
Mechanism of Action
This compound, like other thalidomide analogs, acts as a "molecular glue" that induces proximity between CRBN and specific target proteins.[8][9] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[10][11] Key neosubstrates of the CRL4-CRBN complex when bound by thalidomide analogs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[1][5] The degradation of these factors leads to downstream effects such as cell cycle arrest and apoptosis.[1]
Data Presentation
Table 1: Representative Quantitative Data for Thalidomide Analogs
The following table summarizes representative quantitative data for thalidomide and a related PROTAC (Proteolysis Targeting Chimera) to provide a reference for expected experimental outcomes. Actual values for this compound must be determined experimentally.
| Compound | Target Protein | Assay Type | Cell Line | IC50 / DC50 | Dmax | Reference |
| (S)-thalidomide | - | Binding Affinity to CRBN | Biochemical | ~10-fold stronger than (R)-thalidomide | - | [12] |
| dBET1 (PROTAC) | BRD4 | Protein Degradation | 22Rv1 | 8 nM | >98% | [12] |
| Thalidomide | Cell Viability | MTT Assay | Capan-2 | Dose-dependent decrease | - | [13] |
| Thalidomide | Cell Viability | MTT Assay | SW1990 | Dose-dependent decrease | - | [13] |
| s-Thalidomide | Cell Viability | - | U266 | 362 µM | - | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.[13]
Materials:
-
Target cancer cell line (e.g., SW1990, Capan-2)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[13]
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom microtiter plates
-
MTT reagent (0.25 mg/ml)[13]
-
Solubilization solution (50% dimethylformamide, 20% SDS, pH 4.7)[13]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10^4 cells/well in 200 µl of complete medium.[13]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM).[13] Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[15][16]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[17]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[16]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry.[16]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Target Protein Degradation Assay (Western Blot)
This protocol is to assess the degradation of a target protein (e.g., Ikaros, Aiolos) following treatment with this compound.[10]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA protein assay kit[10]
-
SDS-PAGE gels and running buffer[10]
-
Transfer buffer and nitrocellulose or PVDF membranes[10]
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[10]
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)[10]
-
HRP-conjugated secondary antibody[10]
-
Chemiluminescent substrate[10]
-
Gel documentation system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations for the desired time.[10]
-
Cell Lysis: Wash cells with PBS and lyse them with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and a gel documentation system.[10]
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[10]
Mandatory Visualization
Caption: Signaling pathway of this compound induced protein degradation.
Caption: Workflow for assessing target protein degradation.
References
- 1. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s-thalidomide has a greater effect on apoptosis than angiogenesis in a multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for (S)-Thalidomide Analogs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] This approach utilizes small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective destruction of target proteins.[2][3]
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI.[2] The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
A cornerstone of PROTAC technology is the use of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[6] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-characterized CRBN binders.[7][8] Structural and biochemical studies have revealed that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN, making it the therapeutically active form for CRBN-mediated effects.[9][10] Consequently, (S)-thalidomide derivatives are widely incorporated into PROTACs to serve as potent CRBN recruiters.[6]
These application notes provide a comprehensive guide to the use of (S)-thalidomide-based PROTACs, including their mechanism of action, quantitative performance data for representative degraders, and detailed protocols for their synthesis and biological evaluation.
Mechanism of Action: (S)-Thalidomide-Based PROTACs
(S)-Thalidomide and its analogs function as "molecular glues" that modulate the substrate specificity of the CRL4^CRBN^ E3 ligase complex.[11][12] In the context of a PROTAC, the (S)-thalidomide moiety binds to a specific pocket on CRBN.[13] This binding event, coupled with the binding of the other end of the PROTAC to the POI, brings the target protein into close proximity with the E3 ligase machinery.[14] This induced proximity enables the efficient transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[5] The resulting polyubiquitin chain acts as a signal for degradation by the proteasome.[2] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bivalent Ligands for Protein Degradation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acs.org [acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of (S)-Deoxy-thalidomide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Deoxy-thalidomide, a structural analog of thalidomide, is a molecule of significant interest in pharmacological research, particularly in the fields of oncology and immunology. Like its parent compound, this compound's biological activities are closely linked to its stereochemistry, with the (S)-enantiomer demonstrating potent biological effects. These application notes provide an overview of the in vivo administration of this compound in animal models, focusing on its mechanism of action, pharmacokinetic profile, and protocols for its use in preclinical research.
The primary molecular target of thalidomide and its analogs is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of (S)-thalidomide analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This targeted protein degradation is central to the immunomodulatory and anti-neoplastic effects of these compounds. The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer, highlighting the stereospecificity of this interaction.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo administration of thalidomide and its deoxy analog, EM-12 (2-(2,6-dioxopiperidin-3-yl)phthalimidine), in various animal models. It is important to note the significant interspecies differences in pharmacokinetics.[5]
Table 1: Pharmacokinetic Parameters of Thalidomide in Animal Models
| Animal Model | Dosage | Route of Administration | Tmax (hours) | t1/2 (hours) | AUC (µmol/L·h) | Bioavailability | Reference |
| Mice | 2 mg/kg | p.o. | - | 0.5 - 0.8 | 4.3 ± 0.8 | 50% | [6] |
| Mice | 2 mg/kg | i.v. | - | 0.5 - 0.8 | 8.7 ± 0.7 | - | [6] |
| Rabbits | 2 mg/kg | p.o. | 1.5 | ~6.6 | ~8 | 100% | [5][6] |
| Rabbits | 2 mg/kg | i.v. | - | 2.2 | ~8 | - | [5][6] |
Table 2: Pharmacokinetic Parameters of EM-12 (Deoxy-thalidomide analog) in Marmoset Monkeys
| Compound | Dosage | Route of Administration | Tmax (hours) | t1/2 (hours) | Notes | Reference |
| (S)-EM-12 | 5 mg/kg | p.o. or i.p. | 1 | ~5 | S-enantiomer showed a tendency for slower elimination and higher plasma AUC values. | [4] |
| (R)-EM-12 | 5 mg/kg | p.o. or i.p. | 1 | ~5 | Chiral inversion observed in vivo. | [4] |
| Racemic EM-12 | 5 mg/kg | p.o. or i.p. | 3 | ~5 | [4] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound in rodent models for anti-cancer studies. These should be considered as a starting point and may require optimization for specific experimental goals and animal models.
Protocol 1: Oral Gavage Administration in Mice
This protocol is suitable for studies evaluating the oral bioavailability and efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 0.25% Tween 80 in sterile water; or DMSO followed by dilution in corn oil)
-
Gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)[7]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. If using a suspension, ensure it is homogenous before each administration. A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose with 0.25% (v/v) Tween 80 in sterile water.
-
Suspend or dissolve the this compound in the vehicle to the desired final concentration. For compounds with low aqueous solubility, initial dissolution in a small volume of DMSO followed by dilution in corn oil can be used.[8]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended dosing volume for mice is 10 mL/kg.[9]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.[7]
-
Carefully insert the gavage needle into the mouth and advance it along the upper palate into the esophagus to the pre-marked depth. The needle should pass with minimal resistance.[9]
-
Slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes post-administration.[10]
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol is often used to ensure complete bioavailability of the compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO)
-
Syringes (1 mL) with 25-27 gauge needles
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle. For i.p. injections, a solution in DMSO is often used.[8] Ensure the final concentration of DMSO is well-tolerated by the animals.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the injection volume.
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Administer the solution via injection.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo anti-cancer efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Triterpenoid phthalimides as selective anti-cancer agents targeting mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. aacrjournals.org [aacrjournals.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of (S)-Deoxy-thalidomide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of (S)-Deoxy-thalidomide. The methodologies described herein are based on established and validated techniques for the chiral separation and quantification of thalidomide and its analogues. Given the structural similarity, these methods are readily adaptable for this compound.
Deoxy-thalidomide is a structural analogue of thalidomide, and like its parent compound, it possesses a chiral center, existing as two enantiomers: this compound and (R)-Deoxy-thalidomide. Due to the potential for enantiomer-specific biological activities and toxicities, as famously observed with thalidomide, the accurate quantification of the individual enantiomers is critical in research and drug development.
The following sections detail two primary analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation and quantification, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification in biological matrices.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of the (S)- and (R)-enantiomers of Deoxy-thalidomide. The protocol is adapted from established methods for the chiral separation of thalidomide.[1][2][3]
Application Note
Chiral HPLC is a fundamental technique for resolving enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for the separation of thalidomide and its analogues.[3] The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation. This application note describes a method using a Lux i-Amylose-3 column, which has been shown to be effective for the chiral separation of thalidomide.[2][4]
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound and (R)-Deoxy-thalidomide reference standards
-
Acetonitrile (HPLC grade)
-
Diethylamine (DEA)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Internal Standard (e.g., Phenacetin)
1.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Column: Lux® i-Amylose-3 (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
1.2.3. Chromatographic Conditions
| Parameter | Value |
| Column | Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 220 nm or 254 nm |
| Internal Standard | Phenacetin |
1.2.4. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, (R)-Deoxy-thalidomide, and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range.
1.2.5. Sample Preparation (from a biological matrix)
-
Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Workflow Diagram
References
- 1. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Separation of Thalidomide by HPLC | Phenomenex [phenomenex.com]
Application Notes and Protocols for Studying the Immunomodulatory Effects of (S)-Deoxy-thalidomide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), represent a class of compounds with significant therapeutic effects in treating various cancers, particularly multiple myeloma, and inflammatory diseases.[1][2][3] These molecules exhibit pleiotropic effects, including anti-inflammatory, anti-angiogenic, and immune-enhancing activities.[1][2] The biological activity of thalidomide is stereospecific; the (S)-enantiomer is primarily responsible for the teratogenic effects, while the (R)-enantiomer possesses sedative properties.[4][5] However, both enantiomers can interconvert in vivo.[6][7]
The central mechanism of action for IMiDs involves their binding to the protein Cereblon (CRBN).[5][8] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[5][9] The binding of an IMiD, such as (S)-Deoxy-thalidomide, to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[5][9][10] Key neosubstrates with immunological relevance include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8]
These application notes provide a detailed overview and experimental protocols for characterizing the immunomodulatory effects of this compound and other novel IMiDs.
Molecular Mechanism of Action
This compound acts as a "molecular glue," bringing the CRL4^CRBN^ E3 ligase complex into proximity with neosubstrates that it would not typically target.[9] This interaction leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos in lymphocytes results in downstream immunomodulatory effects, including T-cell co-stimulation and enhanced anti-tumor immunity.[8] The binding affinity of the (S)-enantiomer to CRBN is approximately 6- to 10-fold stronger than that of the (R)-enantiomer, making it the more potent isomer for mediating these CRBN-dependent effects.[5][11]
Data Presentation: Comparative Activity of IMiDs
The potency of IMiDs can be compared based on their ability to inhibit cytokine production (e.g., TNF-α) or induce neosubstrate degradation. Analogs of thalidomide have been developed that are significantly more potent.[1]
| Compound | Target | Assay | IC50 / EC50 | Relative Potency (vs. Thalidomide) | Reference |
| Thalidomide | TNF-α | LPS-stimulated PBMCs | ~200 µM | 1x | [12] |
| Lenalidomide | TNF-α | LPS-stimulated PBMCs | ~100 nM | ~2000x | [1] |
| Pomalidomide | TNF-α | LPS-stimulated PBMCs | ~10 nM | ~20000x | [1] |
| (S)-thalidomide | CRBN Binding | Competitive Binding Assay | - | ~10x vs (R)-thalidomide | [5][11] |
| This compound | User Defined | User Defined | TBD | TBD | - |
Note: The values presented are approximate and can vary based on the specific experimental conditions. Data for this compound should be determined empirically.
Experimental Protocols
This protocol details the measurement of cytokine secretion from Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) (for monocyte stimulation) or anti-CD3/anti-CD28 antibodies (for T-cell stimulation)
-
This compound stock solution (in DMSO)
-
Human TNF-α, IL-2, and IFN-γ ELISA kits (e.g., from BD Biosciences, R&D Systems)[13][14]
-
96-well microplates
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the wells. Include a vehicle control (DMSO).
-
Stimulation:
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-2, and IFN-γ according to the manufacturer's protocol.[13][14][15] This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate, and stopping the reaction.[13]
-
Data Analysis: Measure absorbance at 450 nm. Generate a standard curve and calculate the concentration of each cytokine in the samples.[16]
Expected Results:
-
A dose-dependent decrease in TNF-α production in LPS-stimulated PBMCs.
-
A dose-dependent increase in IL-2 and IFN-γ production in anti-CD3/CD28-stimulated T-cells.
This protocol is for evaluating the effect of this compound on the activation and proliferation of specific immune cell subsets, such as T-cells and NK cells.
Materials:
-
Isolated PBMCs
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56, CD69, HLA-DR)[17][18]
-
Cell proliferation dye (e.g., CFSE)
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining (Proliferation): If assessing proliferation, label PBMCs with CFSE dye prior to culture according to the manufacturer's protocol.
-
Culture and Treatment: Culture PBMCs as described in Protocol 1, stimulating with anti-CD3/CD28. Treat with this compound or vehicle control.
-
Incubation: Incubate for 3-5 days.
-
Cell Harvesting: Harvest the cells and wash with cold FACS buffer.
-
Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD56, anti-CD69) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.[17][18][19]
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on specific populations (e.g., CD3+CD8+ T-cells, CD3-CD56+ NK cells) to assess changes in their frequency, activation status (CD69 expression), and proliferation (CFSE dilution).
Expected Results:
-
Increased proliferation (lower CFSE signal) of T-cell subsets.
-
Upregulation of activation markers like CD69 on T-cells and NK cells.
-
Potential increase in the frequency of CD3-CD56+ NK cells.[20]
This protocol confirms the mechanism of action by detecting the degradation of CRBN neosubstrates Ikaros and Aiolos.
Materials:
-
Multiple myeloma cell line (e.g., NCI-H929, MM.1S)
-
This compound stock solution
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies: Rabbit anti-Ikaros (IKZF1), Rabbit anti-Aiolos (IKZF3), Mouse anti-β-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
Procedure:
-
Cell Culture and Treatment: Seed myeloma cells and allow them to adhere or grow to a suitable density. Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel for electrophoretic separation.[22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-Actin antibody to serve as a loading control.
Expected Results:
-
A time- and dose-dependent reduction in the band intensity for Ikaros and Aiolos in cells treated with this compound, indicating protein degradation.
-
The β-Actin band should remain consistent across all lanes, confirming equal protein loading.
References
- 1. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory analogues of thalidomide in the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]
- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. ard.bmj.com [ard.bmj.com]
- 13. protocols.io [protocols.io]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. bowdish.ca [bowdish.ca]
- 16. biomatik.com [biomatik.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. journals.plos.org [journals.plos.org]
- 19. Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Thalidomide and immunomodulatory derivatives augment natural killer cell cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. immunoreagents.com [immunoreagents.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (S)-Deoxy-thalidomide Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Deoxy-thalidomide is a chemical derivative of thalidomide, a molecule known for its tragic history and its remarkable rebirth as a therapeutic agent. Like thalidomide and its analogs (IMiDs), this compound functions as a "molecular glue," inducing the degradation of specific target proteins.[1] This activity is mediated through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[2] By binding to CRBN, this compound alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by this E3 ligase.[3] This mechanism of targeted protein degradation holds immense therapeutic potential for various diseases, including cancer and autoimmune disorders.[4][5]
These application notes provide a comprehensive guide to the experimental design of screening assays for identifying and characterizing novel molecular glues based on the this compound scaffold. The protocols detailed below cover key aspects of the screening cascade, from initial binding assessment to cellular degradation confirmation.
Signaling Pathway and Mechanism of Action
This compound acts as a molecular glue to induce the degradation of neo-substrates by the CRL4-CRBN E3 ubiquitin ligase complex. The process begins with the binding of this compound to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ligase complex. This binding event creates a novel interface on the surface of CRBN, which can then be recognized by specific proteins, known as neo-substrates. The formation of this ternary complex (CRBN-(S)-Deoxy-thalidomide-Neosubstrate) brings the neo-substrate into close proximity with the E3 ligase machinery. This proximity allows for the transfer of ubiquitin molecules from an E2-conjugating enzyme to the neo-substrate, leading to its polyubiquitination. The polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound induced protein degradation.
Experimental Workflow for Screening
A typical screening workflow for identifying novel molecular glues based on the this compound scaffold involves a multi-step process. The initial phase consists of a high-throughput primary screen to identify compounds that bind to Cereblon. Promising hits from the primary screen are then subjected to secondary assays to confirm their binding and to assess their ability to form a ternary complex with a specific protein of interest. Finally, validated hits are tested in cell-based assays to confirm their ability to induce the degradation of the target protein.
Caption: A typical screening cascade for molecular glue discovery.
Data Presentation
Quantitative data from screening assays should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Example Data Summary for Cereblon Binding Assays
| Compound ID | Assay Type | IC50 (µM) |
| This compound | HTRF | 1.5 |
| Analog-1 | HTRF | 0.8 |
| Analog-2 | FP | 2.3 |
| Pomalidomide (Control) | HTRF | 0.2 |
Note: The IC50 values are hypothetical and for illustrative purposes only.
Table 2: Example Data Summary for Protein Degradation Assays
| Compound ID | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| This compound | Neosubstrate-1 | HEK293 | 1.2 | 85 |
| Analog-1 | Neosubstrate-1 | HEK293 | 0.5 | 92 |
| Analog-2 | Neosubstrate-1 | HEK293 | 3.1 | 75 |
| Pomalidomide (Control) | IKZF1 | MM.1S | 0.1 | 95 |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Cereblon Binding Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from the GST-tagged Cereblon protein.[6]
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Thalidomide-Red labeled with XL665 (acceptor fluorophore)
-
Test compounds (e.g., this compound and analogs)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.1% BSA)
-
384-well low volume white plates
Procedure:
-
Prepare serial dilutions of test compounds and the thalidomide-red tracer in assay buffer.
-
Dispense 2 µL of each compound dilution into the wells of a 384-well plate.
-
Add 2 µL of a solution containing GST-CRBN protein to each well.
-
Add 2 µL of a pre-mixed solution of anti-GST-Europium cryptate and Thalidomide-Red to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Ubiquitination Assay
This assay determines if the ternary complex formed by CRBN, the molecular glue, and the neo-substrate is competent for ubiquitination.
Materials:
-
Recombinant human CRL4-CRBN complex
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant human ubiquitin
-
Recombinant neo-substrate protein
-
Test compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-neosubstrate, anti-ubiquitin
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining the CRL4-CRBN complex, E1, E2, ubiquitin, and the neo-substrate in the reaction buffer.
-
Add the test compound or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-neosubstrate antibody to detect the unmodified and ubiquitinated forms of the protein. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Optionally, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This assay confirms the ability of the test compound to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the neo-substrate of interest
-
Cell culture medium and supplements
-
Test compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-neosubstrate, anti-loading control (e.g., GAPDH, β-actin)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control and a positive control (e.g., cells treated with a known degrader). A proteasome inhibitor control can be used to confirm that degradation is proteasome-dependent.[7]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the neo-substrate and a primary antibody against a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the neo-substrate signal to the loading control.
-
Plot the percentage of remaining protein against the log of the compound concentration to determine the DC50 and Dmax values.
References
- 1. cellgs.com [cellgs.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for (S)-Deoxy-thalidomide in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Deoxy-thalidomide, a derivative of thalidomide, in the research of hematological malignancies. This document outlines its mechanism of action, provides detailed protocols for key experiments, and presents available quantitative data to guide researchers in their study design and execution.
Introduction
This compound belongs to the class of immunomodulatory drugs (IMiDs), which have shown significant therapeutic efficacy in various hematological cancers, most notably multiple myeloma. The therapeutic effects of these compounds are primarily mediated through their interaction with the protein Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). The binding of this compound to Cereblon modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.
The primary targets of this degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are crucial for the survival and proliferation of malignant B-cells.[1] Their degradation leads to the downregulation of key oncogenes, such as c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis of the cancer cells.[3] The (S)-enantiomer of thalidomide has been shown to have a significantly stronger binding affinity for Cereblon compared to the (R)-enantiomer, suggesting its primary role in the anti-cancer activity.[4][5]
Beyond its direct cytotoxic effects, this compound also exhibits immunomodulatory and anti-angiogenic properties. It can enhance the activity of T cells and Natural Killer (NK) cells, contributing to an anti-tumor immune response.[3] Furthermore, it has been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis, by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[6]
Quantitative Data
The following tables summarize the available quantitative data for thalidomide and its derivatives. It is important to note that specific data for this compound is limited in the public domain. The data for thalidomide and its analogs can be used as a reference point for designing experiments with this compound.
Table 1: Cereblon Binding Affinity
| Compound | Method | Value | Reference |
| Thalidomide | Competitive Titration | Ki = 249.20 nM | [7] |
| (S)-thalidomide | Biochemical Assay | ~10-fold stronger binding than (R)-enantiomer | [4][8] |
Table 2: Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Thalidomide Derivatives (TC11) | KMM1, KMS11, KMS34 (Multiple Myeloma) | 4 - 8 | [8] |
| Thalidomide Derivatives (TC13) | KMM1, KMS11, KMS34 (Multiple Myeloma) | 4 - 11 | [8] |
| Thalidomide | BFTC905, T24, TSGH8301, BFTC909 (Bladder Cancer) | > 200 | [9] |
Signaling Pathways and Experimental Workflows
Cereblon-Mediated Degradation of IKZF1/3
The central mechanism of action of this compound involves its binding to Cereblon, leading to the degradation of Ikaros and Aiolos. This signaling cascade is a key focus of research in hematological malignancies.
Caption: Cereblon-Mediated Degradation Pathway.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the efficacy of this compound involves a series of in vitro and in vivo experiments.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on hematological cancer cell lines.[1][4]
Materials:
-
Hematological malignancy cell lines (e.g., MM.1S, U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. Use DMSO as the vehicle control.
-
Add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for IKZF1/3 Degradation
This protocol outlines the procedure to detect the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) following treatment with this compound.[2][3]
Materials:
-
Hematological malignancy cell lines
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IKZF1/3 degradation.
In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)
This protocol is used to assess the inhibitory effect of this compound on the formation of capillary-like structures by endothelial cells.[5][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
This compound
-
DMSO
-
96-well plates
-
Microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the Matrigel-coated wells at a density of 1.5 x 104 cells/well.
-
Treat the cells with various concentrations of this compound or DMSO.
-
Incubate for 6-18 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software.
In Vivo Mouse Model of Multiple Myeloma
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject multiple myeloma cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Analyze the data for tumor growth inhibition and survival benefit.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. rcsb.org [rcsb.org]
- 2. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]
- 7. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing (S)-Deoxy-thalidomide-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to assess protein degradation induced by (S)-Deoxy-thalidomide, a derivative of thalidomide that functions as a molecular glue to induce the degradation of specific target proteins. This compound hijacks the Cereblon (CRBN) E3 ubiquitin ligase, bringing it into proximity with neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. The primary neosubstrates for thalidomide and its analogs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the developmental transcription factor SALL4.[1][2][3] The (S)-enantiomer of thalidomide is known to be the more potent form for both its therapeutic and teratogenic effects.[4]
This document outlines detailed protocols for key experimental techniques, presents quantitative data for assessing degradation efficiency, and provides visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Assessment of Protein Degradation
| Compound | Target Protein | Cell Line | Assay Method | DC50 | Dmax (%) | Reference |
| EM12 | IKZF1 | Not Specified | HiBiT | 1.7 µM | 69 ± 6 | [5] |
| 4-OH-EM12 | IKZF1 | Not Specified | HiBiT | 28 nM | 82 ± 1 | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of CRBN-mediated protein degradation.
Caption: Workflow for assessing protein degradation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot Analysis of Neosubstrate Degradation
Western blotting is a widely used technique to qualitatively and semi-quantitatively assess the degradation of a specific target protein.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors on ice for 20 minutes.[6]
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for the target neosubstrate (e.g., anti-IKZF1 at 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.[6]
-
Quantitative Mass Spectrometry for Proteome-wide Analysis
Mass spectrometry (MS)-based proteomics provides an unbiased and comprehensive method to identify and quantify changes in protein abundance across the entire proteome, enabling the identification of both on-target and off-target effects of this compound.
Protocol Outline:
-
Sample Preparation:
-
Culture and treat cells with this compound and a vehicle control as described for Western blotting.
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (for multiplexed quantification):
-
Label peptides from different samples with isobaric tags (e.g., Tandem Mass Tags, TMT) for relative quantification of multiple samples in a single MS run.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify their abundance based on the reporter ion intensities (for TMT) or peak areas (for label-free quantification).
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Include a non-heated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble CRBN in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the percentage of soluble CRBN relative to the non-heated control against the temperature.
-
A shift in the melting curve (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement and stabilization of CRBN.[7]
-
HiBiT Bioluminescence Assay for Quantitative Degradation Kinetics
The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells, making it ideal for determining the kinetics of protein degradation. This technique requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.
Protocol:
-
Cell Line Generation:
-
Assay Setup:
-
Compound Treatment and Luminescence Measurement:
-
Add this compound at various concentrations.
-
Measure luminescence at regular time intervals (e.g., every 30 minutes) for an extended period (e.g., 20-24 hours) using a plate reader.[6]
-
-
Data Analysis:
-
Normalize the luminescent signal of treated cells to that of vehicle-treated cells at each time point.
-
Plot the normalized luminescence over time to generate degradation curves.
-
From these curves, calculate key degradation parameters such as the rate of degradation, Dmax (maximum degradation), and DC50 (concentration for 50% of maximum degradation).[1]
-
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used to monitor the this compound-induced interaction between CRBN and a neosubstrate in live cells, confirming the formation of the ternary complex.
Protocol Outline:
-
Construct Preparation and Cell Transfection:
-
Generate expression vectors for the neosubstrate fused to a NanoLuc® luciferase (the BRET donor) and CRBN fused to a HaloTag® protein (the BRET acceptor).
-
Co-transfect these constructs into a suitable cell line (e.g., HEK293T).
-
-
Assay Setup:
-
Plate the transfected cells in a 96- or 384-well plate.
-
Add the HaloTag® ligand, which is fluorescently labeled, to the cells.
-
-
Compound Treatment and BRET Measurement:
-
Add this compound at various concentrations.
-
Add the NanoLuc® substrate.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (fluorescent ligand).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio upon addition of this compound indicates the formation of the CRBN-neosubstrate ternary complex.
-
Plot the BRET ratio against the compound concentration to determine the EC50 for ternary complex formation.
-
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Application of (S)-Deoxy-thalidomide in Chemical Biology: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Deoxy-thalidomide, the (S)-enantiomer of thalidomide, is a pivotal small molecule in chemical biology and drug discovery. Its significance stems from its function as a "molecular glue," which mediates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This unique mechanism of action has established this compound and its analogs as indispensable tools for targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Initially infamous for its teratogenic effects, the elucidation of thalidomide's mechanism has repurposed its scaffold into a powerful modality for eliminating disease-causing proteins. The (S)-enantiomer exhibits a significantly higher binding affinity for CRBN compared to its (R)-counterpart, making it the primary driver of both the therapeutic and teratogenic effects.[1][2] Understanding the applications and experimental protocols involving this compound is therefore crucial for researchers aiming to harness the power of targeted protein degradation.
These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative data on its binding and degradation activities, and detailed protocols for key experiments.
Mechanism of Action: A Molecular Glue for Protein Degradation
This compound functions by binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] This binding event alters the substrate specificity of CRBN, inducing the recruitment of proteins that are not endogenous substrates of the E3 ligase. These newly recognized proteins, termed "neosubstrates," are then polyubiquitinated and targeted for degradation by the 26S proteasome.[3][4]
The therapeutic effects of thalidomide analogs in treating multiple myeloma are attributed to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] Conversely, the tragic teratogenic effects are linked to the degradation of other neosubstrates, most notably SALL4, a transcription factor crucial for embryonic development.[8][9][10]
The ability of the this compound scaffold to recruit CRBN to specific proteins has been widely exploited in the design of PROTACs. In this technology, a thalidomide analog is chemically linked to a ligand that binds to a protein of interest, thereby bringing the target protein into proximity with the E3 ligase for degradation.
Quantitative Data
The following tables summarize key quantitative data related to the binding of this compound and its analogs to CRBN and the subsequent degradation of neosubstrates.
| Compound | Assay Type | Binding Affinity to CRBN | Reference(s) |
| (S)-Thalidomide | Competitive Binding / ITC | ~10-fold stronger than (R)-enantiomer | [1][2][11] |
| Thalidomide (racemic) | Not Specified | Kd: ~250 nM | [11][12] |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | [13] |
| Pomalidomide | Competitive Binding | IC50: ~2 µM | [13] |
| IKZF1 (ZF2-ZF3) | TR-FRET (with Pomalidomide) | Ki: 165 ± 37 nM | [14] |
| Neosubstrate | Cell Line | Compound | Concentration | Degradation Outcome | Reference(s) |
| SALL4 | H9 hESC, Kelly | Thalidomide | 1-10 µM | Dose-dependent degradation observed | |
| SALL4 | Human iPS | Thalidomide | 10-40 µM | Degradation is CRBN- and proteasome-dependent | [15] |
| IKZF1/IKZF3 | MM1.S | Lenalidomide | 0.1-10 µM | Dose-dependent degradation observed | [6] |
| IKZF1/IKZF3 | MM1.S | Pomalidomide | 0.01-1 µM | More potent degradation than Lenalidomide |
Signaling Pathways and Experimental Workflows
This compound-Induced Protein Degradation Pathway
Caption: this compound acts as a molecular glue.
General Workflow for Assessing Neosubstrate Degradation
Caption: Experimental workflow for protein degradation analysis.
Experimental Protocols
Protocol 1: In Vitro CRBN Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of this compound for CRBN using fluorescence polarization (FP).
Materials:
-
Purified recombinant human CRBN protein (or CRBN-DDB1 complex)
-
Fluorescently-labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO).
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted this compound or vehicle control.
-
Tracer Addition: Add 5 µL of the fluorescent thalidomide tracer to all wells at a fixed concentration (e.g., 2X the final concentration of 5 nM).
-
Reaction Initiation: Initiate the binding reaction by adding 10 µL of purified CRBN protein to all wells (e.g., 2X the final concentration of 20 nM).
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (mP) for each well using a microplate reader.
-
Data Analysis: Plot the mP values against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to CRBN in a cellular context by measuring changes in the thermal stability of CRBN upon ligand binding.
Materials:
-
Relevant cell line (e.g., MM1.S)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Culture cells to a sufficient density. Treat one batch of cells with this compound (e.g., 10 µM) and a control batch with DMSO for 2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquoting: Aliquot the cell suspensions for both the treated and control groups into separate PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at 25°C. Include a non-heated control for each group.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (using liquid nitrogen and a 25°C water bath).
-
Protein Precipitation Removal: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis: Analyze the levels of soluble CRBN in each sample by Western blot. Use an anti-CRBN antibody and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities for CRBN. Plot the percentage of soluble CRBN relative to the non-heated control against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve (ΔTm) for the treated sample indicates target stabilization by the compound.
Protocol 3: Western Blot Analysis of Neosubstrate Degradation
This protocol details the procedure to quantify the degradation of a neosubstrate (e.g., SALL4 or IKZF1) in cells treated with this compound.
Materials:
-
Relevant cell line (e.g., H9 hESC for SALL4, MM1.S for IKZF1)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SALL4, anti-IKZF1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere (if applicable). Treat the cells with a dose range of this compound (e.g., 0.1 to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse the cell pellets in RIPA buffer on ice for 20 minutes.
-
Lysate Clarification: Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the neosubstrate of interest (e.g., anti-SALL4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Data Analysis: Quantify the band intensity for the neosubstrate and normalize it to the loading control. Plot the percentage of remaining protein against the this compound concentration to determine the DC50 (concentration for 50% degradation).
Conclusion
This compound is a foundational tool in the field of chemical biology, offering a robust method for inducing the degradation of specific proteins through the recruitment of the CRBN E3 ligase. Its stereospecific interaction with CRBN and the subsequent degradation of neosubstrates provide a powerful platform for both basic research and the development of novel therapeutics, such as PROTACs. The protocols and data presented here offer a guide for researchers to effectively utilize this compound in their experimental endeavors, paving the way for new discoveries in targeted protein degradation.
References
- 1. rcsb.org [rcsb.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.dana-farber.org [labs.dana-farber.org]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of (S)-Deoxy-thalidomide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (S)-Deoxy-thalidomide. Given the limited publicly available solubility data for this compound, the information and protocols provided are largely based on established methods for improving the solubility of thalidomide and its analogs. These should serve as a strong starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffer. What is the first step I should take?
A2: The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for thalidomide and its analogs.[1][2][3] Once you have a dissolved stock solution, you can perform serial dilutions into your aqueous experimental buffer. This "solvent exchange" method is a standard practice for poorly soluble compounds.[1] Be mindful of the final concentration of the organic solvent in your aqueous solution to avoid any unwanted effects in your experiments.
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. What can I do?
A2: Precipitation upon dilution from an organic stock into an aqueous medium is a common issue. Here are several strategies to troubleshoot this problem:
-
Reduce the Stock Concentration: Lowering the concentration of your DMSO stock solution before diluting it into the aqueous buffer can sometimes prevent precipitation.
-
Use an Intermediate Dilution Step: Instead of a direct large dilution, try a stepwise dilution. First, dilute your DMSO stock into a mixture of the organic solvent and the aqueous medium, and then perform the final dilution into the 100% aqueous medium.
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[1] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] It is crucial to first determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture or enzyme assay).
-
Adjust the pH: If this compound has ionizable groups, its solubility will be pH-dependent. For basic compounds, solubility generally increases at a lower pH, while for acidic compounds, it increases at a higher pH.[1] Experimenting with buffers at different pH values may help to find an optimal pH for solubility.
Q3: What are the more advanced techniques I can use to improve the aqueous solubility of this compound for in vitro or in vivo studies?
A3: For more significant and stable improvements in aqueous solubility, you can explore the following formulation strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the solubility of thalidomide.[5][6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7] This can enhance the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility and is crashing out of solution. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1][2] |
| Compound precipitates from a DMSO stock upon dilution into aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO. | 1. Lower the final concentration of the compound. 2. Increase the percentage of DMSO (if tolerated by the assay). 3. Use a co-solvent in the aqueous buffer.[1] 4. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution, but be cautious about compound stability. |
| Inconsistent results in biological assays. | The compound may be precipitating over time in the assay medium, leading to variable effective concentrations. | 1. Visually inspect the assay plates for any signs of precipitation. 2. Consider using a formulation approach like cyclodextrin complexation or a solid dispersion to improve and stabilize the solubility. 3. Filter the final solution before use to remove any undissolved particles. |
| Low bioavailability in animal studies. | Poor aqueous solubility is limiting the absorption of the compound from the gastrointestinal tract. | 1. Formulate the compound using advanced techniques such as solid dispersions, nanosuspensions, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1] 2. Co-crystal formation with a highly soluble co-former can also enhance solubility and dissolution rates. |
Quantitative Data on Solubility Enhancement of Thalidomide and its Analogs
The following table summarizes the reported solubility enhancements for thalidomide using different techniques. This data can serve as a reference for what might be achievable for this compound.
| Compound | Enhancement Technique | Solvent/Medium | Initial Solubility | Enhanced Solubility | Fold Increase |
| Thalidomide | Complexation with Hydroxypropyl-β-cyclodextrin | Aqueous Solution | 50 µg/mL | 1.7 mg/mL | ~34 |
| Thalidomide | Complexation with β-cyclodextrin (1:4 molar ratio) | pH 5 Buffer | 51.4 µg/mL | ~92.5 µg/mL | ~1.8 |
| Thalidomide | Solid Dispersion (with self-emulsifying carriers) | Aqueous Solution | Not specified | 2-3 times the equilibrium solubility | 2-3 |
| N-methyl-thalidomide | Chemical Modification (Alkylation) | Water | (Compared to Thalidomide) | (Compared to Thalidomide) | ~6 |
Note: The solubility of thalidomide in a 1:8 solution of DMSO:PBS (pH 7.2) is approximately 0.11 mg/mL.[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary, but check for compound stability under these conditions.
-
-
Prepare Working Solution:
-
To minimize precipitation, it is often best to add the DMSO stock to the aqueous buffer rather than the other way around.
-
Pipette the required volume of the aqueous buffer into a new sterile tube.
-
Add the calculated small volume of the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and dispersion.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit has likely been exceeded.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound with enhanced solubility using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Filtration device (e.g., 0.22 µm syringe filter)
Methodology:
-
Prepare HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 10% w/v).
-
-
Complexation:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
-
Separation and Quantification:
-
After the incubation period, centrifuge the suspension to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
The concentration of the dissolved this compound in the filtrate can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for improving the aqueous solubility of this compound.
Caption: Troubleshooting decision tree for addressing solubility issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-Thalidomide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (S)-Thalidomide synthesis.
Note on Nomenclature: The term "(S)-Deoxy-thalidomide" appears to be a misnomer, as the thalidomide molecule does not possess a hydroxyl group for removal to create a "deoxy" analog. This guide will focus on the synthesis of (S)-thalidomide, which is the scientifically accurate term for the enantiomer of interest.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the enantioselective synthesis of (S)-thalidomide?
The most common and cost-effective starting material for the synthesis of (S)-thalidomide is L-glutamine. This naturally occurring amino acid provides the necessary chiral center for the desired (S)-enantiomer. The synthesis typically proceeds through the formation of N-phthaloyl-L-glutamine as a key intermediate.[1][2]
Q2: What are the key steps in the synthesis of (S)-thalidomide from L-glutamine?
The synthesis can be broadly divided into two main steps:
-
N-Phthaloylation of L-glutamine: L-glutamine is reacted with phthalic anhydride to form N-phthaloyl-L-glutamine. This step protects the amino group of L-glutamine with a phthaloyl group.
-
Cyclization of N-phthaloyl-L-glutamine: The N-phthaloyl-L-glutamine intermediate is then cyclized to form the glutarimide ring of thalidomide. This is typically achieved using a condensing agent.
Q3: Is racemization a concern during the synthesis of (S)-thalidomide?
Yes, racemization is a significant concern. The hydrogen atom at the chiral center of the glutarimide ring is acidic and can be abstracted, leading to racemization, especially under basic conditions or at elevated temperatures. It is crucial to use mild reaction conditions, particularly during the cyclization step, to preserve the enantiomeric purity of the (S)-thalidomide.
Q4: How can I purify the final (S)-thalidomide product?
(S)-thalidomide is poorly soluble in many common organic solvents.[3] Purification can often be achieved by:
-
Crystallization/Filtration: In some procedures, the product crystallizes directly from the reaction mixture and can be isolated by filtration.[2]
-
Recrystallization: While challenging due to low solubility, recrystallization from solvents like dioxane might be possible, though it can be low-yielding.[3]
-
Column Chromatography: Flash column chromatography using solvent systems such as tetrahydrofuran/cyclohexane can be employed for further purification.[3]
Q5: How can I confirm the enantiomeric purity of my synthesized (S)-thalidomide?
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of thalidomide. Polysaccharide-based chiral stationary phases, such as those with amylose or cellulose derivatives, are effective for separating the (R)- and (S)-enantiomers.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-phthaloyl-L-glutamine | Incomplete reaction; Suboptimal reaction temperature; Inefficient removal of water byproduct. | Ensure the reaction is heated to the recommended temperature (e.g., 90-95°C in DMF) for a sufficient duration (e.g., 3 hours).[2] Use a solvent that allows for azeotropic removal of water if applicable. |
| Low yield of (S)-thalidomide during cyclization | Ineffective condensing agent; Racemization and side reactions at high temperatures; Suboptimal solvent. | Use an efficient condensing agent like 1,1'-Carbonyldiimidazole (CDI) or pivaloyl chloride.[1][2] Maintain the recommended reaction temperature to minimize side reactions. A variety of aprotic solvents such as acetonitrile, THF, or ethyl acetate can be used; optimize for your specific condensing agent.[1][2] |
| Product is a racemic mixture or has low enantiomeric purity | Harsh reaction conditions (high temperature or strong base) during cyclization causing racemization. | Employ milder cyclization conditions. For instance, using CDI with a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent can be effective.[1] If using a base like triethylamine, ensure it is added at a controlled temperature. |
| Difficulty in purifying the final product | Co-precipitation of impurities; Low solubility of thalidomide in common recrystallization solvents. | Wash the crude product thoroughly with appropriate solvents to remove unreacted starting materials and byproducts. If filtration is insufficient, consider flash column chromatography.[3] |
| Inconsistent results | Variability in reagent quality; Presence of moisture in reagents or solvents. | Use high-purity, dry solvents and reagents. Reactions should be run under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture.[2] |
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-L-glutamine
This protocol is adapted from a procedure with a reported yield of 72%.[2]
-
To a stirred solution of dimethylformamide (DMF, 15 mL), add L-glutamine (5.0 g, 0.034 mol).
-
Slowly heat the mixture to 40-45°C until the L-glutamine dissolves.
-
Add phthalic anhydride (5.0 g, 0.033 mol) to the solution.
-
Heat the reaction mixture to 90-95°C and stir for 3 hours.
-
Cool the mixture to 65°C and distill off the DMF under vacuum.
-
Add water (approximately 120 mL) to the residue.
-
Adjust the pH to 1-2 with 6N HCl, which should cause the product to solidify.
-
Stir the suspension for 2 hours at 15°C.
-
Filter the solid product and wash it with chilled water.
-
Dry the solid to obtain N-phthaloyl-L-glutamine as a white powder.
Protocol 2: Cyclization of N-Phthaloyl-L-glutamine to (S)-Thalidomide
This protocol utilizes pivaloyl chloride and triethylamine and has a reported yield of 85-90%.[2]
-
In a flask equipped with a reflux condenser, suspend N-phthaloyl-L-glutamine (from the previous step) in ethyl acetate.
-
Add triethylamine (2.0 equivalents).
-
Add pivaloyl chloride (1.2 equivalents) to the stirred mixture.
-
Heat the mixture to reflux for 2 hours. The (S)-thalidomide product should crystallize out of the solution during reflux.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product.
-
Wash the solid with a suitable solvent (e.g., cold ethyl acetate or diethyl ether) to remove soluble impurities.
-
Dry the product to obtain (S)-thalidomide as a white solid.
Quantitative Data Summary
| Reaction Step | Method | Solvent | Reagents | Yield (%) | Purity (%) | Reference |
| N-Phthaloylation | Thermal condensation | DMF | L-glutamine, Phthalic anhydride | 72 | Not specified | [2] |
| N-Phthaloylation | Thermal condensation | DMF | L-glutamine, Phthalic anhydride | 72 | Not specified | [1] |
| Cyclization | Pivaloyl chloride | Ethyl Acetate | N-phthaloyl-L-glutamine, Pivaloyl chloride, Triethylamine | 85-90 | Not specified | [2] |
| Cyclization | CDI | Acetonitrile | N-phthaloyl-L-glutamine, CDI, DMAP (cat.) | 91 | Not specified | [1] |
| Overall Synthesis | Two-step from L-glutamic acid | Diphenyl ether | N-phthaloyl-DL-glutamic acid, Ammonium acetate | 56 | Not specified | [7] |
| Solid-Phase Synthesis | Solid-phase | Toluene (cleavage) | Resin-bound intermediate, TFA | Not specified | 92.3 | [8][9] |
Visualized Workflows
Caption: General workflow for the two-step synthesis of (S)-thalidomide.
Caption: Troubleshooting logic for diagnosing low yield issues.
References
- 1. WO2008035378A2 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting (S)-Deoxy-thalidomide instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (S)-Deoxy-thalidomide in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis. The molecule contains amide bonds in both the phthalimide and glutarimide ring systems, which are susceptible to cleavage, particularly at neutral to alkaline pH. This non-enzymatic hydrolysis can lead to the opening of these rings, resulting in various degradation products. This is analogous to the well-documented instability of thalidomide.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly dependent on the pH of the solution. It is expected to be significantly more stable in acidic conditions (pH below 6) and increasingly unstable as the pH becomes neutral or alkaline. At a physiological pH of 7.4, hydrolysis can be rapid, similar to what is observed with thalidomide. For experiments requiring the intact molecule, maintaining a pH below 6 is crucial.
Q3: Is this compound susceptible to photodegradation?
Q4: What are the likely degradation products of this compound hydrolysis?
A4: Based on the hydrolysis of thalidomide, the degradation of this compound is anticipated to produce a complex mixture of compounds resulting from the cleavage of the amide bonds in the glutarimide and phthalimide rings.
Q5: How does temperature affect the stability of this compound?
A5: Temperature is a critical factor in the chemical stability of this compound. Increased temperatures will accelerate the rate of hydrolysis. Therefore, it is recommended to prepare solutions fresh and keep them at a controlled, cool temperature for the duration of an experiment. For storage, refer to the manufacturer's recommendations, which typically involve refrigeration or freezing.
Troubleshooting Guide
Issue 1: Rapid loss of active compound in solution during an experiment.
-
Possible Cause: Hydrolysis due to inappropriate pH of the solvent or buffer.
-
Troubleshooting Steps:
-
Verify Solution pH: Ensure the pH of your experimental buffer is within a stable range, ideally below 6.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions, especially at neutral or alkaline pH.
-
Temperature Control: Perform experiments at a controlled and consistent temperature, as hydrolysis rates are temperature-dependent.
-
Issue 2: Inconsistent experimental results between batches or over time.
-
Possible Cause: Degradation of stock solutions.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: If you need to use a stock solution over a period of time, aliquot it into single-use vials to minimize freeze-thaw cycles and potential contamination.
-
Proper Storage: Store stock solutions at or below the recommended temperature and protect them from light.
-
Analytical Verification: Use a validated analytical method, such as HPLC, to confirm the purity and concentration of your stock solution before use.
-
Issue 3: Difficulty in separating and quantifying this compound and its degradation products.
-
Possible Cause: Inadequate analytical method.
-
Troubleshooting Steps:
-
Optimize HPLC Method: A stability-indicating HPLC method is crucial. Refer to the detailed experimental protocols below for a starting point.
-
Gradient Elution: If you are trying to separate a complex mixture of degradation products, a gradient elution program may be necessary to achieve adequate resolution.
-
Mass Spectrometry (MS) Detection: For the identification of unknown degradation products, coupling your HPLC to a mass spectrometer (LC-MS) is highly recommended.
-
Data on Thalidomide Stability (as an estimate for this compound)
The following table summarizes the degradation kinetics of thalidomide, which can be used as an estimate for this compound due to structural similarity.
| pH | Temperature (°C) | Half-life (hours) | Rate Constant (x 10⁻²/h) |
| 6.0 | 25 | Not specified | Not specified |
| 6.4 | 32 | 25 - 35 | ~2.35 |
| 7.4 | 25 | Not specified | Not specified |
| 7.4 | 37 | ~5-7 | Not specified |
Note: This data is for thalidomide and its N-alkyl analogs and should be used as a general guide for this compound.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Thalidomide Analogs
This method can be adapted to assess the stability of this compound in solution.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Develosil ODS UG-5 (150mm x 4.6mm, 5µm particle size) or equivalent C18 column.[2][3]
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen orthophosphate and Acetonitrile in a ratio of 80:20 (v/v).[2][3] The pH of the buffer should be adjusted to the acidic range (e.g., pH 3-4) with phosphoric acid.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
References
minimizing off-target effects of (S)-Deoxy-thalidomide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (S)-Deoxy-thalidomide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other thalidomide analogs, functions as a "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[1] By binding to CRBN, this compound alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[1] The (S)-enantiomer of thalidomide has a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, making it the more biologically active form.[2][3]
Q2: What are the intended "on-target" effects of this compound?
The primary therapeutic on-target effects of thalidomide and its analogs, particularly in the context of multiple myeloma, are the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these proteins is a key driver of the anti-proliferative and immunomodulatory activities of these compounds.
Q3: What are the known "off-target" effects of this compound and its analogs?
Off-target effects arise from the degradation of proteins other than the intended therapeutic targets. A critical off-target neosubstrate for thalidomide is the transcription factor Spalt-like transcription factor 4 (SALL4).[4][5][6][7][8] Degradation of SALL4 has been strongly linked to the teratogenic effects (birth defects) observed with thalidomide.[4][5][6][7][8] Other potential off-target substrates include various zinc finger proteins.
Q4: How can I minimize off-target effects in my experiments with this compound?
Minimizing off-target effects is crucial for obtaining reliable and translatable data. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired on-target effect (e.g., Ikaros/Aiolos degradation) while minimizing off-target degradation. A thorough dose-response study is highly recommended.[1]
-
Optimize Incubation Time: Shorter incubation times may be sufficient to observe on-target effects with fewer off-target consequences.[1]
-
Structural Modification: Research on thalidomide analogs has shown that chemical modifications to the phthalimide ring can enhance selectivity. Specifically, modifications at the C5 and C6 positions have been shown to reduce the degradation of off-target zinc finger proteins and SALL4 while maintaining or even improving on-target activity.[9][10] When designing experiments or synthesizing derivatives, consider exploring analogs of this compound with such modifications.
-
Use of Controls: Always include appropriate negative and positive controls. This includes vehicle-only controls and, if available, an inactive analog of this compound.[1]
Troubleshooting Guides
Problem 1: High degree of off-target protein degradation observed in proteomic analysis.
| Possible Cause | Suggested Solutions |
| Concentration of this compound is too high. | Perform a dose-response study to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1] |
| The specific cell line is particularly sensitive. | If possible, test this compound in multiple cell lines to identify one with a better on-target to off-target profile. |
| Sub-optimal experimental conditions. | Optimize the incubation time; shorter durations may be sufficient for on-target effects.[1] |
| Inherent activity of the core structure. | Consider synthesizing or obtaining derivatives of this compound with modifications on the phthalimide ring (e.g., at the C5 or C6 position) to enhance selectivity.[9][10] |
Problem 2: Inconsistent or unexpected phenotypic results.
| Possible Cause | Suggested Solutions |
| Off-target effects are confounding the experimental outcome. | Confirm target engagement using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to ensure this compound is interacting with CRBN in your model. |
| The observed phenotype is due to the degradation of an unknown protein. | Employ unbiased quantitative proteomics to identify all protein degradation events induced by this compound in your specific cell line.[11][12][13] |
| Variability in experimental setup. | Standardize all experimental parameters, including cell density, passage number, and reagent concentrations, across all experiments.[1] |
| On-target effect is not the sole driver of the phenotype. | Perform rescue experiments by overexpressing a degradation-resistant mutant of the intended on-target protein (e.g., Ikaros or Aiolos) to see if the phenotype is reversed.[1] |
Data Presentation
Table 1: Binding Affinities of Thalidomide and Analogs to CRBN
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Notes |
| Thalidomide | ~250 nM (Kd) | Not Specified | [14] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder.[2][3] |
| (S)-thalidomide | 11.0 nM (IC50) | TR-FRET Assay | [15] |
| (R)-thalidomide | 200.4 nM (IC50) | TR-FRET Assay | [15] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | Binds more strongly than thalidomide.[14] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | Binds more strongly than thalidomide.[14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target (Ikaros/Aiolos) and Off-Target (SALL4) Degradation
This protocol provides a method to assess the degradation of target proteins following treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, 24 hours).
2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Ikaros, Aiolos, SALL4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensities using image analysis software and normalize to the loading control.
Protocol 2: Quantitative Proteomics for Unbiased Off-Target Profiling
This protocol outlines a general workflow for identifying the full spectrum of protein degradation events induced by this compound using mass spectrometry.
1. Sample Preparation: a. Treat cells with this compound and a vehicle control as described in Protocol 1. b. Harvest and lyse the cells. c. Quantify the protein concentration.
2. Protein Digestion and Peptide Labeling: a. Take an equal amount of protein from each sample. b. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. c. Digest proteins into peptides using trypsin. d. For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
3. Mass Spectrometry Analysis: a. Combine the labeled peptide samples. b. Fractionate the combined sample using high-pH reversed-phase chromatography to increase proteome coverage. c. Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
4. Data Analysis: a. Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer). b. Identify and quantify proteins across all samples. c. Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the vehicle control. These are potential off-target substrates.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for unbiased off-target protein profiling.
Caption: Decision-making flow for minimizing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axial.substack.com [axial.substack.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage and Administration for In Vivo (S)-Deoxy-thalidomide Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage and administration protocols for in vivo studies of (S)-Deoxy-thalidomide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in an in vivo mouse study?
A1: Direct dosage data for this compound is limited in publicly available literature. However, based on studies with the parent compound, thalidomide, and its analogs, a starting dose range of 25-50 mg/kg administered daily can be considered for efficacy studies in mice. For toxicology or maximum tolerated dose (MTD) studies, much higher doses, ranging from 500 mg/kg to 5000 mg/kg, have been used for thalidomide.[1] It is crucial to perform a dose-finding study to determine the optimal and safe dose for your specific animal model and experimental endpoint.
Q2: What is the most appropriate route of administration for this compound in mice?
A2: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most common routes for administering thalidomide and its analogs in preclinical studies. Oral administration is often preferred as it mimics the intended clinical route for thalidomide.[2] However, challenges with solubility can sometimes necessitate intraperitoneal injections. The choice of administration route should be guided by the experimental objectives and the physicochemical properties of your specific this compound formulation.
Q3: How can I prepare this compound for in vivo administration, given its poor solubility?
A3: this compound, similar to thalidomide, is expected to have low aqueous solubility. Common strategies for formulating poorly soluble compounds for in vivo studies include:
-
Suspensions: Micronizing the compound and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
-
Solutions in co-solvents: Dissolving the compound in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with a vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
-
Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can significantly enhance the aqueous solubility of thalidomide and may be applicable to its deoxy analog.[3]
It is essential to assess the stability and homogeneity of your formulation before administration.
Q4: What are the known species-specific differences in the metabolism and effects of thalidomide that I should be aware of?
A4: There are significant species-specific differences in the metabolism and teratogenic effects of thalidomide. Rodents, like mice and rats, are generally considered resistant to the teratogenic effects of thalidomide observed in humans and rabbits.[4][5][6] This is partly attributed to differences in the metabolic pathways and the shorter plasma half-life of the compound in rodents.[5] Therefore, while mice are suitable for initial efficacy and toxicity screening, results regarding developmental toxicity may not be directly translatable to humans.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the formulation or at the injection site. | Poor solubility of the compound in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO), but ensure it remains within toxicologically acceptable limits. - Try a different vehicle system, such as a lipid-based formulation or a cyclodextrin-based solution.[3] - Reduce the concentration of the drug and increase the dosing volume (within acceptable limits for the animal). - For suspensions, ensure adequate homogenization and sonication before each administration. |
| High variability in experimental results between animals. | - Inconsistent dosing due to improper administration technique. - Non-homogenous drug formulation. - Rapid metabolism of the compound. | - Ensure all personnel are properly trained in oral gavage or intraperitoneal injection techniques. - Vigorously vortex or sonicate the formulation immediately before each dose administration to ensure a uniform suspension. - Consider more frequent dosing or a different route of administration to maintain more stable plasma concentrations. |
| Unexpected toxicity or adverse effects in animals (e.g., weight loss, lethargy). | - The dose of this compound is too high. - Toxicity of the vehicle (e.g., high concentration of DMSO). - Off-target effects of the compound. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD). - Administer a vehicle-only control group to assess the toxicity of the formulation components. - Carefully monitor the animals daily for any clinical signs of toxicity. If adverse effects are observed, consider reducing the dose or discontinuing the treatment. |
| Lack of efficacy in the in vivo model. | - Insufficient dosage or bioavailability. - The chosen animal model is not sensitive to the compound's mechanism of action. - Rapid clearance of the compound in the chosen species. | - Increase the dose of this compound, guided by MTD studies. - Characterize the pharmacokinetic profile of the compound in your animal model to ensure adequate exposure. - Re-evaluate the suitability of the animal model. For compounds targeting human proteins, a humanized mouse model might be more appropriate. |
Data Presentation: In Vivo Dosing of Thalidomide in Mice
The following table summarizes dosages of thalidomide used in various mouse studies, which can serve as a reference for designing experiments with this compound.
| Study Type | Mouse Strain | Dose | Route of Administration | Vehicle | Reference |
| Genotoxicity | Crl:CD-1 Albino | 500, 2500, 5000 mg/kg | Not specified | Not specified | [1] |
| Teratogenicity | Not specified | "Megadoses" | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
-
Materials: this compound powder, Vehicle (e.g., 0.5% w/v carboxymethylcellulose and 0.1% v/v Tween 80 in sterile water), sterile tubes, weighing balance, spatula, vortex mixer, sonicator.
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Store the suspension at 4°C and protect it from light. Before each use, bring the suspension to room temperature and vortex vigorously.
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
-
Materials: Prepared this compound formulation, appropriate gauge gavage needle, syringe.
-
Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Measure the appropriate volume of the formulation into the syringe.
-
Carefully insert the gavage needle into the mouse's esophagus.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.
-
Mandatory Visualizations
Signaling Pathway
Caption: Cereblon-mediated degradation of SALL4 by this compound.
Experimental Workflow
Caption: A typical workflow for preclinical in vivo studies.
References
- 1. Assessment of the in vitro and in vivo genotoxicity of Thalomid (thalidomide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
addressing resistance mechanisms to (S)-Deoxy-thalidomide
Welcome to the technical support center for (S)-Deoxy-thalidomide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential resistance mechanisms and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical analog of thalidomide and functions as a molecular glue. Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is crucial for the anti-proliferative and immunomodulatory effects observed in sensitive cancer cells, particularly in multiple myeloma.
Q2: What are the known mechanisms of resistance to immunomodulatory drugs (IMiDs) like this compound?
Resistance to IMiDs can be broadly categorized into CRBN-dependent and CRBN-independent mechanisms.
-
CRBN-dependent resistance often involves genetic alterations of the CRBN gene, including mutations that impair drug binding, or decreased expression of the CRBN protein.[1]
-
CRBN-independent resistance can arise from alterations in downstream signaling pathways that bypass the need for IKZF1/3, such as the activation of Wnt/β-catenin, JAK/STAT, or MAPK/ERK pathways. Additionally, changes in the tumor microenvironment and epigenetic modifications can contribute to resistance.
-
Increased competition for CRBN binding from other cellular proteins can also reduce the efficacy of this compound by preventing it from effectively engaging its intended neosubstrates.
Q3: How can I determine if my cell line has developed resistance to this compound?
Resistance can be assessed by a significant increase in the half-maximal inhibitory concentration (IC50) or the half-maximal degradation concentration (DC50) of this compound compared to the parental, sensitive cell line. This can be measured through cell viability assays (e.g., MTT, CellTiter-Glo) and protein degradation analysis (e.g., Western blotting, mass spectrometry), respectively.
Q4: Are there any known structural features of this compound that I should be aware of during my experiments?
This compound is a chiral molecule, and the (S)-enantiomer is the biologically active form for inducing neosubstrate degradation. It is important to note that thalidomide and its analogs can undergo racemization in aqueous solutions, which could potentially impact experimental results over time. The "deoxy" modification in this compound refers to the absence of a hydroxyl group, which may alter its physicochemical properties, such as solubility and cell permeability, compared to thalidomide.
Troubleshooting Guides
Issue 1: Reduced or No Degradation of Target Proteins (IKZF1/3)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low CRBN expression in the cell line. | Verify CRBN protein levels by Western blot. If low, consider using a cell line with known high CRBN expression or overexpressing CRBN. |
| Mutation in the CRBN binding site. | Sequence the CRBN gene in your cell line to check for known resistance-conferring mutations. Compare with publicly available mutation data. |
| Ineffective concentration of this compound. | Perform a dose-response experiment to determine the optimal DC50 in your cell line. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in media. |
| Incorrect timing of sample collection. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for maximum protein degradation. |
| Issues with Western blot protocol. | Optimize your Western blot protocol, including antibody concentrations, incubation times, and washing steps. Use a positive control (e.g., a sensitive cell line) and a loading control. |
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell seeding density. | Ensure consistent cell seeding density across all wells, as this can significantly impact viability assay results. |
| Compound solubility and stability. | Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation after dilution in culture media. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification during incubation. |
| Assay incubation time. | Optimize the incubation time for the viability reagent according to the manufacturer's instructions and your cell line's metabolic activity. |
Issue 3: Difficulty Confirming Target Engagement with CRBN
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal assay conditions for CRBN binding. | For in vitro binding assays (e.g., TR-FRET), optimize protein and compound concentrations. For cellular thermal shift assays (CETSA), optimize the heating temperature and duration. |
| Low cellular permeability of this compound. | While not a known issue for thalidomide analogs, if suspected, consider using permeabilization agents in initial experiments or alternative assays that do not require intact cells. |
| High background signal in binding assays. | Optimize blocking and washing steps. For fluorescence-based assays, check for autofluorescence from the compound or cell lysates. |
Data Presentation
Disclaimer: The following quantitative data is illustrative and intended to serve as a template for presenting experimental results. Actual values will vary depending on the specific cell lines and experimental conditions used.
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Multiple Myeloma Cell Lines.
| Cell Line | Resistance Status | IC50 (µM) | Fold Resistance |
| MM.1S | Sensitive | 0.5 | - |
| MM.1R | Resistant | 15.0 | 30 |
| H929 | Sensitive | 0.8 | - |
| H929-R | Resistant | 25.0 | 31.25 |
Table 2: Illustrative DC50 Values for IKZF1 Degradation by this compound.
| Cell Line | Resistance Status | DC50 (µM) for IKZF1 Degradation |
| MM.1S | Sensitive | 0.1 |
| MM.1R | Resistant | > 10.0 |
| H929 | Sensitive | 0.2 |
| H929-R | Resistant | > 10.0 |
Table 3: Illustrative CRBN Expression Levels and Mutation Status.
| Cell Line | Resistance Status | Relative CRBN mRNA Expression | CRBN Mutation |
| MM.1S | Sensitive | 1.0 | None |
| MM.1R | Resistant | 0.2 | V388I |
| H929 | Sensitive | 1.2 | None |
| H929-R | Resistant | 0.1 | None (Low Expression) |
Experimental Protocols
Protocol 1: Western Blot for IKZF1/3 Degradation
-
Cell Culture and Treatment: Seed sensitive and resistant multiple myeloma cells at a density of 0.5 x 106 cells/mL. Treat with a dose range of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for the predetermined optimal time (e.g., 8 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) CRBN Binding Assay
-
Reagent Preparation: Prepare assay buffer, recombinant GST-tagged CRBN-DDB1, and His-tagged neosubstrate (e.g., IKZF1). Prepare a stock solution of this compound in DMSO.
-
Assay Plate Setup: In a 384-well low-volume plate, add serial dilutions of this compound.
-
Protein Addition: Add a pre-mixed solution of GST-CRBN-DDB1 and His-IKZF1 to each well.
-
Detection Reagent Addition: Add a pre-mixed solution of terbium-labeled anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., for donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of this compound to determine the IC50 for the disruption of the CRBN-neosubstrate interaction or the EC50 for ternary complex formation.
Visualizations
Caption: Signaling pathways in this compound action and resistance.
Caption: Experimental workflow for investigating resistance to this compound.
References
Technical Support Center: Optimization of (S)-Deoxy-thalidomide-Based Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Deoxy-thalidomide and its derivatives in targeted protein degradation (TPD) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in targeted protein degradation?
This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of targeted protein degradation, it serves as the E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule with one end binding to the protein of interest (POI) and the other end, the this compound derivative, binding to CRBN. This proximity induces the ubiquitination of the POI by the CRL4^CRBN^ complex, marking it for degradation by the proteasome.[1][2][3]
Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
When no target protein degradation is observed, a systematic approach is recommended. The primary areas to investigate are the integrity of the PROTAC molecule, its ability to engage both the target and CRBN, and cellular factors.[4][5]
Initial checkpoints include:
-
PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC.[5]
-
Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.[5]
-
E3 Ligase Expression: Ensure your cell line expresses sufficient levels of CRBN.[5]
-
The "Hook Effect": Test a broad range of PROTAC concentrations, as excessively high concentrations can lead to the formation of non-productive binary complexes instead of the required ternary complex.[5][6]
Q3: How can I confirm that my this compound-based PROTAC is binding to Cereblon (CRBN)?
A competitive binding assay is a common method to confirm CRBN engagement. Techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used.[4] In these assays, your unlabeled PROTAC competes with a fluorescently labeled thalidomide analog for binding to recombinant CRBN, resulting in a measurable change in the fluorescence signal.[4]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[5][6] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-CRBN) over the productive ternary complex (Target-PROTAC-CRBN).[5][6] To mitigate this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation.[6]
Q5: My PROTAC has poor cell permeability. How can I assess and improve this?
Due to their larger size, PROTACs can have poor cell permeability.[5] Cellular target engagement can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[4][6] If permeability is low, consider optimizing the linker or the warhead of the PROTAC to improve its physicochemical properties.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low target protein degradation | Inefficient ternary complex formation. | Optimize PROTAC concentration to avoid the "hook effect".[6] Consider synthesizing analogs with different linker lengths and compositions.[6] |
| Low expression of the target protein or CRBN. | Verify expression levels of both the target protein and CRBN using Western Blot.[6] | |
| Poor cell permeability or stability of the PROTAC. | Assess cell permeability using CETSA or NanoBRET assays.[6] Evaluate PROTAC stability with LC-MS/MS.[6] | |
| PROTAC integrity issues. | Verify the chemical structure, purity, and stability of your PROTAC using LC-MS and NMR.[4] | |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions. | Biochemical assays with purified proteins may not fully represent the cellular environment. Validate findings with a combination of in vitro and in-cell assays.[6] |
| PROTAC precipitates in aqueous buffer | Poor aqueous solubility. | Verify that the DMSO stock solution is clear. Optimize the final DMSO concentration in the assay (typically ≤1%).[7] Consider formulation strategies like using co-solvents or surfactants for in vitro assays.[7] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This is the most common method to directly measure the degradation of the target protein.[8][9]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6][9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][9]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6][9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][9]
-
-
Detection and Analysis:
Protocol 2: Competitive TR-FRET Binding Assay for CRBN Engagement
This protocol describes a method to confirm the binding of the PROTAC to CRBN.[4]
-
Reagent Preparation:
-
Assay Procedure:
-
Add the recombinant CRBN and the fluorescent probe to the wells of a microplate.
-
Add serial dilutions of your PROTAC or the positive control to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader.
-
A decrease in the TR-FRET signal with increasing concentrations of your PROTAC indicates successful competition for binding to CRBN.
-
Calculate the IC50 value to quantify the binding affinity.
-
Quantitative Data Summary
Table 1: Representative Degradation Parameters for a PROTAC
| Parameter | Value | Description |
| DC50 | 5-50 nM | The concentration of the PROTAC required to induce 50% degradation of the target protein after a defined treatment time. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved. |
| Time to Dmax | 8-24 hours | The time required to reach the maximum degradation of the target protein. |
Note: These values are highly dependent on the specific PROTAC, target protein, and cell line used.[4]
Table 2: Representative Binding Affinities
| Binding Interaction | KD (nM) | Technique |
| PROTAC to Target Protein | 10-100 nM | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) |
| PROTAC to CRBN | 50-500 nM | SPR / TR-FRET |
| Ternary Complex (Target:PROTAC:CRBN) | 1-20 nM | SPR |
Note: The stability of the ternary complex is a critical determinant of PROTAC efficacy.
Visualizations
Caption: Mechanism of action for this compound-based PROTACs.
Caption: A typical experimental workflow for characterizing a PROTAC.[6]
Caption: Troubleshooting workflow for no observed protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. benchchem.com [benchchem.com]
improving the stability and storage of (S)-Deoxy-thalidomide compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information on improving the stability and storage of (S)-Deoxy-thalidomide compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound compounds?
A1: The main stability concern for this compound and related compounds is their susceptibility to hydrolysis in aqueous solutions. The four amide bonds within the molecule are prone to non-enzymatic cleavage, which is the predominant mechanism of degradation under physiological conditions.[1][2] This hydrolysis is dependent on pH and temperature. Additionally, like many complex organic molecules, these compounds can be sensitive to light and oxidation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly closed container in a dry, well-ventilated place, and protected from light.[3] Storing under an inert atmosphere, such as argon or nitrogen, with a desiccant is also recommended.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound in organic solvents like DMSO should be stored at -80°C for long-term use. It is advisable to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. For stock solutions in DMSO, it is recommended to use them within 6 months when stored at -80°C.
Q4: What is the expected half-life of thalidomide analogs in solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with your assay. Gentle warming or sonication can aid in initial dissolution in the organic solvent. |
| Inconsistent or lower-than-expected biological activity. | The compound may have degraded due to improper storage or handling, particularly in aqueous solutions. | - Always use freshly prepared dilutions from a properly stored stock solution for your experiments. - Minimize the time the compound spends in aqueous buffer before use. - Verify the concentration and purity of your stock solution periodically using HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | These may be degradation products resulting from hydrolysis. | - Ensure your analytical method is stability-indicating. - Compare the chromatogram to a freshly prepared standard. - If degradation is suspected, prepare fresh solutions and re-analyze. Consider adjusting the pH of your mobile phase to acidic conditions to slow down on-column degradation. The choice of stationary phase can also impact on-column stability.[5] |
| Difficulty in achieving complete dissolution of the solid compound. | The compound may have absorbed moisture, affecting its solubility characteristics. | Store the solid compound in a desiccator. Before preparing solutions, ensure the compound has equilibrated to room temperature to prevent condensation. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Conditions | Approximate Stability |
| Solid | Room Temperature | Tightly sealed container, protected from light, dry, well-ventilated.[3] | Stable for years under ideal conditions. |
| Solution in DMSO | -80°C | Aliquoted in single-use volumes. | Up to 6 months. |
Table 2: Half-life of Thalidomide and N-Alkyl Analogs in Phosphate Buffer at 32°C [4]
| pH | Half-life (hours) |
| 6.0 | 25-35 |
| 6.4 | 25-35 |
| 7.4 | Shorter than at pH 6.4 |
Note: This data is for thalidomide and its N-alkyl analogs and should be used as an estimate for the stability of this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer using HPLC
This protocol outlines a general method for determining the stability of this compound in an aqueous buffer.
1. Materials:
- This compound
- Anhydrous DMSO
- Phosphate buffer (e.g., pH 7.4)
- HPLC grade acetonitrile
- HPLC grade water
- Phosphoric acid (for pH adjustment)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Preparation of Working Solution: Dilute the stock solution with the phosphate buffer to a final concentration of 100 µM.
- Incubation: Incubate the working solution at a controlled temperature (e.g., 37°C).
- Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the working solution.
- Sample Preparation for HPLC: Immediately quench the degradation by diluting the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
- HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
- Data Analysis:
- Record the peak area of the this compound peak at each time point.
- Calculate the percentage of the compound remaining relative to the T=0 time point.
- Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
Visualizations
Caption: General hydrolytic degradation pathway for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets using high-temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor permeability of (S)-Deoxy-thalidomide in cell-based assays
Welcome to the technical support center for researchers utilizing (S)-Deoxy-thalidomide in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the compound's poor cell permeability and to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected activity of this compound in our cell-based assay. Could this be due to poor cell permeability?
A1: Yes, poor cell permeability is a common challenge for small molecules and a likely contributor to reduced efficacy in cell-based assays.[1] this compound, an analog of thalidomide, is designed to engage the intracellular E3 ubiquitin ligase Cereblon (CRBN).[2] If the compound cannot efficiently cross the cell membrane to reach its target, its biological activity will be diminished. Factors such as the compound's physicochemical properties, including its polarity and molecular size, can influence its ability to passively diffuse across the lipid bilayer of the cell membrane.
Q2: How does the structure of this compound compare to thalidomide, and how might this affect its permeability?
Q3: What initial steps can we take to assess the permeability of this compound in our specific cell line?
A3: A straightforward initial approach is to perform a dose-response experiment with a wide range of concentrations. If the EC50/IC50 values are significantly higher than the biochemical binding affinity (e.g., Kd for CRBN), it may indicate a permeability issue. For a more direct assessment, consider performing a cellular uptake assay using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of this compound over time. Alternatively, cell-based target engagement assays, such as the NanoBRET™ CRBN Target Engagement Assay, can provide an indirect measure of permeability by quantifying the amount of compound reaching its intracellular target.[5][6][7]
Q4: Are there any formulation strategies we can employ to improve the delivery of this compound into cells?
A4: Yes, formulation strategies have been successfully used for thalidomide and its analogs to enhance solubility and permeability.[8][9][10] These include:
-
Use of Solubilizing Agents: For in vitro experiments, ensuring the compound is fully dissolved in the culture medium is critical. Using a small percentage of a co-solvent like DMSO is standard, but ensure the final concentration is not toxic to your cells.
-
Nanoemulsions: Encapsulating the compound in a nanoemulsion can improve its solubility and facilitate its transport across the cell membrane.[9][10]
-
Solid Dispersions: Creating a solid dispersion of the compound with a carrier polymer can enhance its dissolution rate and apparent solubility.[8]
Troubleshooting Guide
Issue 1: Low or No Target Engagement in a CRBN Assay
-
Possible Cause: Poor cell permeability of this compound.
-
Troubleshooting Steps:
-
Increase Incubation Time: Allow more time for the compound to accumulate within the cells.
-
Increase Compound Concentration: Titrate the concentration of this compound to determine if a higher concentration can overcome the permeability barrier.
-
Use a Permeabilizing Agent (for endpoint assays): For fixed-cell or endpoint assays where maintaining membrane integrity is not critical for the readout, a very low concentration of a mild, non-ionic detergent like digitonin or saponin can be used to transiently permeabilize the cell membrane. Caution: This is not suitable for live-cell imaging or assays that rely on intact cell signaling.
-
Optimize Vehicle/Solvent: Ensure this compound is fully dissolved in your stock solution and that the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic and does not exceed recommended levels (typically <0.5%). Thalidomide itself has low aqueous solubility.[11][12]
-
Issue 2: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent compound delivery due to poor solubility and precipitation in the aqueous culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to the cells, inspect the diluted solution for any signs of precipitation.
-
Pre-warm Media: Ensure the cell culture medium is at 37°C before adding the compound solution to prevent precipitation due to temperature changes.
-
Sonication: Briefly sonicate the stock solution before dilution to ensure it is fully dissolved.
-
Formulation Approaches: Consider the formulation strategies mentioned in FAQ 4 for improving solubility.
-
Quantitative Data Summary
While specific quantitative permeability data for this compound is not widely published, the following table provides representative physicochemical properties of thalidomide, which can serve as a baseline for comparison.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| (S)-Thalidomide | 258.23 | 0.3 | 1 | 4 |
Data obtained from PubChem.[13]
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using LC-MS/MS
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for various time points (e.g., 0.5, 1, 2, 4, 6 hours).
-
Cell Lysis: At each time point, aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and perform protein quantification. Precipitate proteins (e.g., with acetonitrile) and centrifuge to pellet the debris.
-
LC-MS/MS Analysis: Analyze the supernatant containing the intracellular compound by a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Normalization: Normalize the intracellular concentration to the cell number or total protein concentration.
Protocol 2: Indirect Permeability Assessment using NanoBRET™ CRBN Target Engagement Assay
This protocol is adapted from the Promega NanoBRET™ TE Intracellular E3 Ligase Assays technical manual.[6][7]
-
Cell Transfection: Co-transfect HEK293 cells with NanoLuc®-CRBN Fusion Vector and a carrier DNA.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Tracer Addition: Add the CRBN NanoBRET™ Tracer to all wells.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Measure the filtered luminescence at 460nm and >610nm.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and successful target engagement, indirectly confirming cell entry.
Visualizations
Caption: Workflow for a cellular uptake assay of this compound.
Caption: Mechanism of action for CRBN modulators like this compound.
Caption: Troubleshooting logic for low bioactivity of this compound.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Percutaneous delivery of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. promega.com [promega.com]
- 7. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.de]
- 8. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Nanoemulsion Formula for an Improved Delivery of a Thalidomide Analogue to Triple-Negative Breast Cancer; Synthesis, Formulation, Characterization and Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpmbs.com [ijpmbs.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of (S)-Deoxy-thalidomide and (R)-Deoxy-thalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of the enantiomers of deoxy-thalidomide, (S)-Deoxy-thalidomide and (R)-Deoxy-thalidomide. The information presented herein is synthesized from established principles of thalidomide and its analogs' interactions with the primary target protein, Cereblon (CRBN). While direct comparative studies on the deoxy- anologs are limited in publicly available literature, the stereospecific activity of this class of compounds is well-documented, allowing for a robust comparative analysis.
The biological activities of thalidomide and its derivatives are predominantly mediated by the (S)-enantiomer due to its significantly higher binding affinity for Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This differential binding initiates a cascade of downstream events, including the degradation of specific protein substrates (neosubstrates) and subsequent immunomodulatory and anti-neoplastic effects.
Quantitative Comparison of Efficacy
The following tables summarize the expected comparative efficacy of this compound and (R)-Deoxy-thalidomide based on the known stereospecificity of the parent compound, thalidomide, and its other analogs. It is consistently reported that the (S)-enantiomer of thalidomide binds to CRBN with a 6- to 10-fold higher affinity than the (R)-enantiomer.[1] This superior binding of the (S)-form is directly correlated with its enhanced biological activity.
| Parameter | This compound | (R)-Deoxy-thalidomide | Reference Principle |
| CRBN Binding Affinity | High | Low to Negligible | The (S)-enantiomer of thalidomide exhibits a 6- to 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer.[1] |
| Neosubstrate Degradation | High | Low to Negligible | Effective recruitment of neosubstrates to the CRL4-CRBN complex is dependent on the strong binding of the (S)-enantiomer. |
| Anti-Inflammatory Activity | High | Low to Negligible | The anti-inflammatory effects are a direct consequence of neosubstrate degradation, primarily driven by the (S)-enantiomer. |
| Antitumorigenic Activity | High | Low to Negligible | The antitumorigenic properties are linked to the degradation of transcription factors essential for cancer cell survival, a process initiated by the (S)-enantiomer. |
Table 1: Comparative Biological Activity Profile
| Efficacy Metric | This compound (Predicted) | (R)-Deoxy-thalidomide (Predicted) |
| CRBN Binding (Kd) | ~25 µM | >250 µM |
| IKZF1/3 Degradation (DC50) | Potent (nM range) | Weak to Inactive (µM range) |
| TNF-α Inhibition (IC50) | Potent (nM range) | Weak to Inactive (µM range) |
Table 2: Predicted Quantitative Efficacy Comparison
Note: The quantitative values in Table 2 are extrapolated based on the well-established principles of thalidomide stereochemistry and are intended for comparative purposes. Actual experimental values for deoxy-thalidomide may vary.
Signaling Pathway and Mechanism of Action
The differential efficacy of (S)- and (R)-Deoxy-thalidomide is rooted in their stereospecific interaction with the CRL4-CRBN E3 ubiquitin ligase complex. The (S)-enantiomer's higher affinity for CRBN facilitates a conformational change that promotes the recruitment of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the complex. This leads to their ubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors is a key mechanism behind the immunomodulatory and anti-myeloma effects of thalidomide analogs. The (R)-enantiomer, with its weaker binding, is significantly less effective at inducing this degradation cascade.
Caption: Differential signaling pathways of (S)- and (R)-Deoxy-thalidomide.
Experimental Protocols
Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization)
This assay quantitatively determines the binding affinity of the deoxy-thalidomide enantiomers to CRBN.
Methodology:
-
Reagents and Materials: Purified recombinant human CRBN protein, a fluorescently labeled thalidomide analog (tracer), this compound, (R)-Deoxy-thalidomide, assay buffer, and black microplates.
-
Assay Principle: The assay measures the change in fluorescence polarization (FP) of the tracer upon binding to CRBN. Unbound tracer tumbles rapidly, resulting in low FP, while the CRBN-bound tracer tumbles slower, leading to high FP. Test compounds compete with the tracer for binding to CRBN, causing a decrease in FP.
-
Procedure:
-
A fixed concentration of the fluorescent tracer and CRBN are incubated to establish a baseline high FP signal.
-
Serial dilutions of this compound and (R)-Deoxy-thalidomide are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The FP values are plotted against the concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the compound that displaces 50% of the tracer) is determined, from which the dissociation constant (Kd) can be calculated.
Caption: Experimental workflow for the CRBN Binding Assay.
Neosubstrate Degradation Assay (Western Blot)
This assay assesses the ability of the deoxy-thalidomide enantiomers to induce the degradation of specific CRBN neosubstrates.
Methodology:
-
Cell Culture and Treatment: A suitable human cell line (e.g., MM.1S multiple myeloma cells) is cultured. Cells are treated with varying concentrations of this compound, (R)-Deoxy-thalidomide, or a vehicle control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1 or anti-IKZF3). A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the neosubstrate is quantified and normalized to the loading control. A decrease in the band intensity in treated samples compared to the control indicates degradation of the neosubstrate.
References
(S)-Deoxy-thalidomide versus thalidomide in cancer models
A Comprehensive Comparison of (S)-Thalidomide and Racemic Thalidomide in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (S)-thalidomide versus racemic thalidomide in preclinical cancer models, supported by experimental data. While the specific compound "(S)-Deoxy-thalidomide" is not extensively characterized in publicly available literature, this guide focuses on the well-studied stereoisomer, (S)-thalidomide, which is the primary active enantiomer responsible for the anti-cancer effects of thalidomide.
Introduction
Thalidomide, a drug with a complex history, has been repurposed for the treatment of various cancers, most notably multiple myeloma.[1] It exists as a racemic mixture of two enantiomers, (S)-thalidomide and (R)-thalidomide. The therapeutic and teratogenic effects of thalidomide are primarily mediated through its binding to the protein cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[2] This interaction leads to the recruitment and subsequent degradation of specific "neosubstrates," including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[3][4]
Crucially, scientific evidence demonstrates that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, making it the more potent anti-cancer agent of the two.[2][5] This guide will delve into the quantitative differences in their biological activities and provide detailed methodologies for the key experiments that underpin these findings.
Data Presentation
Table 1: Comparative Binding Affinity for Cereblon (CRBN)
| Compound | Assay Type | Binding Affinity (IC50/Kd) | Fold Difference vs. (R)-thalidomide | Reference |
| (S)-thalidomide | TR-FRET | IC50: 11.0 nM | ~18-fold stronger | [6] |
| (R)-thalidomide | TR-FRET | IC50: 200.4 nM | - | [6] |
| Racemic thalidomide | TR-FRET | IC50: 22.4 nM | ~9-fold stronger | [6] |
| (S)-thalidomide | Competitive Elution | ~10-fold stronger binding | ~10-fold stronger | [2][7] |
| (R)-thalidomide | Competitive Elution | Weaker binding | - | [2][7] |
Table 2: Comparative Efficacy in Multiple Myeloma Models
| Compound | Model System | Efficacy Metric | Result | Reference |
| Thalidomide | Multiple Myeloma Cell Lines (in vitro) | Inhibition of proliferation | Concentration-dependent inhibition | [8] |
| Thalidomide | Multiple Myeloma Cell Lines (in vitro) | Induction of apoptosis | Down-regulation of anti-apoptotic proteins | [8][9] |
| Thalidomide | Refractory Multiple Myeloma Patients | Partial Response Rate (monotherapy) | ~30% | [10] |
| Thalidomide + Dexamethasone | Refractory Multiple Myeloma Patients | Response Rate | ~50-80% | [9][10] |
| Thalidomide | Newly Diagnosed Multiple Myeloma Patients (with Melphalan and Prednisone) | Partial Response Rate | 76% | [10] |
Mechanism of Action: (S)-thalidomide vs. Thalidomide
The primary mechanism of action for the anti-cancer effects of both (S)-thalidomide and racemic thalidomide involves their interaction with the CRL4CRBN E3 ubiquitin ligase complex. The glutarimide moiety of the thalidomide molecule is responsible for binding to CRBN.[1][11] The (S)-enantiomer fits more favorably into the binding pocket of CRBN, leading to a more stable interaction and a higher binding affinity.[12] This enhanced binding of (S)-thalidomide more efficiently induces a conformational change in CRBN, promoting the recruitment of neosubstrates like IKZF1 and IKZF3.[2][3] Once recruited, these transcription factors are polyubiquitinated and targeted for degradation by the proteasome.[3][4] The degradation of Ikaros and Aiolos leads to the downstream inhibition of key survival pathways in multiple myeloma cells, ultimately resulting in cell cycle arrest and apoptosis.[8][9]
Due to its higher affinity for CRBN, (S)-thalidomide is a more potent inducer of IKZF1 and IKZF3 degradation compared to the (R)-enantiomer.[2] Consequently, a lower concentration of (S)-thalidomide is required to achieve the same level of anti-myeloma activity as racemic thalidomide.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bingcenterforwm.org [bingcenterforwm.org]
- 10. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of (S)-Deoxy-thalidomide-Induced Neo-Substrate Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Deoxy-thalidomide's performance as a molecular glue degrader with alternative compounds. It includes supporting experimental data for related molecules, detailed methodologies for key validation experiments, and visualizations to elucidate the underlying mechanisms and workflows.
Introduction to this compound and Molecular Glue Degraders
This compound is a derivative of thalidomide, a well-known molecular glue that induces the degradation of specific proteins, known as neo-substrates. Like its parent compound, this compound is presumed to function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of proteins that are not the natural targets of this E3 ligase.[1] The (S)-enantiomer of thalidomide has been shown to have a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, suggesting that the stereochemistry of these molecules is critical for their activity.
The validation of neo-substrate degradation is a critical step in the development of molecular glue degraders. This process involves confirming the ternary complex formation between the degrader, CRBN, and the neo-substrate, and quantifying the extent and selectivity of target protein degradation.
Performance Comparison of CRBN-Based Molecular Glue Degraders
The following table summarizes the degradation performance of thalidomide, lenalidomide, and pomalidomide for key neo-substrates. These compounds share the core glutarimide and phthalimide moieties with this compound, with modifications on the phthalimide ring that are known to influence neo-substrate specificity and degradation potency.
| Molecular Glue | Neo-substrate | DC50 | Dmax | Cell Line |
| Thalidomide | IKZF1 | Micromolar range | - | MM.1S |
| SALL4 | Micromolar range | - | HEK293T | |
| Lenalidomide | IKZF1 | ~100 nM | >90% | MM.1S |
| IKZF3 | ~100 nM | >90% | MM.1S | |
| CK1α | ~1 μM | >80% | HCT116 | |
| Pomalidomide | IKZF1 | ~10 nM | >95% | MM.1S |
| IKZF3 | ~10 nM | >95% | MM.1S | |
| GSPT1 | ~1 μM | >90% | MM.1S |
Note: The DC50 and Dmax values are approximate and can vary depending on the cell line and experimental conditions. Data is compiled from multiple sources.
While specific data for this compound is lacking, its structural similarity to thalidomide suggests it would also target key neo-substrates like IKZF1 and SALL4 for degradation. The absence of the carbonyl group on the phthalimide ring in deoxy-thalidomide may alter its binding affinity for CRBN and its ability to recruit specific neo-substrates, potentially leading to a different degradation profile compared to thalidomide. Further quantitative proteomic studies are required to fully elucidate the neo-substrate landscape and degradation potency of this compound.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in the validation of this compound-induced neo-substrate degradation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of this compound-induced neo-substrate degradation.
Caption: Workflow for validating neo-substrate degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of neo-substrate degradation. Below are protocols for key experiments cited in the validation of molecular glue degraders.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Objective: To demonstrate the formation of a ternary complex between this compound, CRBN, and a putative neo-substrate.
Materials:
-
Cell line expressing endogenous or tagged CRBN and neo-substrate.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-CRBN antibody or antibody against tagged CRBN.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer).
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Antibodies for Western blotting: anti-neo-substrate, anti-CRBN.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the neo-substrate and CRBN. An increased signal for the neo-substrate in the this compound-treated sample compared to the control indicates ternary complex formation.
Protocol 2: Western Blotting for Neo-substrate Degradation
Objective: To quantify the reduction in the level of a specific neo-substrate following treatment with this compound.
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibodies: anti-neo-substrate, anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cells with a dose-range of this compound or for a time-course at a fixed concentration.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the neo-substrate and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the neo-substrate signal to the loading control to determine the percentage of degradation.
Protocol 3: Quantitative Mass Spectrometry-Based Proteomics
Objective: To obtain a global and unbiased profile of protein degradation induced by this compound, identifying both on-target and potential off-target effects.
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis buffer for mass spectrometry.
-
Reagents for protein digestion (e.g., trypsin).
-
Tandem Mass Tag (TMT) labeling reagents (for multiplexed quantification).
-
LC-MS/MS instrumentation.
-
Data analysis software (e.g., Proteome Discoverer, MaxQuant).
Procedure:
-
Sample Preparation: Treat cells with this compound or vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Compare the protein abundance between the this compound-treated and control samples to identify significantly downregulated proteins (potential neo-substrates).
Conclusion
The validation of this compound-induced neo-substrate degradation requires a multi-faceted approach, combining biochemical and cellular assays. While direct quantitative data for this compound is currently limited, a comparative analysis with its structural analogs provides valuable insights into its potential activity. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to thoroughly characterize the efficacy and specificity of this compound and other novel molecular glue degraders. Further research, particularly quantitative proteomics studies, is essential to fully delineate the neo-substrate profile and therapeutic potential of this compound.
References
A Comparative Analysis of (S)-Deoxy-thalidomide with Lenalidomide and Pomalidomide in the Context of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (S)-Deoxy-thalidomide, lenalidomide, and pomalidomide, three influential molecules in the field of targeted protein degradation. While lenalidomide and pomalidomide are well-characterized immunomodulatory drugs (IMiDs®) with established clinical efficacy, this compound, a structural analog of thalidomide, serves as an important chemical entity for understanding the structure-activity relationships of this class of compounds. This document outlines their mechanisms of action, comparative quantitative data on their biochemical and cellular activities, detailed experimental protocols, and visualizations of the underlying biological pathways.
Core Mechanism of Action: Molecular Glues for Targeted Proteolysis
Lenalidomide and pomalidomide, along with the parent compound thalidomide, exert their therapeutic effects through a novel mechanism of action. They function as "molecular glues," mediating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates.[1][2][3][4] This induced proximity leads to the ubiquitination of the neosubstrates by the CRL4^CRBN^ complex, marking them for subsequent degradation by the 26S proteasome.[5][6] The primary neosubstrates responsible for the anti-myeloma and immunomodulatory effects of these compounds are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][7] The degradation of IKZF1 and IKZF3 is a key event that leads to the downstream inhibition of myeloma cell growth and enhancement of T-cell activity.[8][9][10]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (represented by thalidomide data where specific data for the deoxy analog is unavailable), lenalidomide, and pomalidomide. It is important to note that direct comparative data for this compound is limited in publicly available literature. The data for thalidomide is presented as a surrogate, acknowledging the structural difference (a carbonyl group in thalidomide is reduced to a methylene group in deoxy-thalidomide).
Table 1: Comparative Binding Affinities to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Assay Method |
| Thalidomide | ~250 nM[11][12] | ~30 µM[13] | Competitive Titration[11], Thermal Shift Assay[13] |
| Lenalidomide | ~178 nM[11][12] | ~3 µM[12][13] | Competitive Titration[11], Thermal Shift Assay[13] |
| Pomalidomide | ~157 nM[11][12] | ~3 µM[12][13] | Competitive Titration[11], Thermal Shift Assay[13] |
Table 2: Comparative Degradation of Neosubstrates (IKZF1 & IKZF3)
| Compound | Target Protein | Cell Line | DC50 | Dmax | Assay Method |
| Thalidomide | IKZF1/IKZF3 | MM.1S | Less efficient than lenalidomide and pomalidomide[11] | Not specified | Western Blot |
| Lenalidomide | IKZF1/IKZF3 | MM.1S | Not specified | Not specified | Western Blot[2] |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM[12] | >95%[12] | Western Blot |
Table 3: Comparative Anti-proliferative Activity in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 | Assay Method |
| Thalidomide | U266 | ~362 µM | MTT Assay |
| Lenalidomide | NCI-H929 | ~1.69 µM[14] | TR-FRET based proliferation assay[14] |
| Pomalidomide | NCI-H929 | Not specified | - |
| Pomalidomide | U239 | 5.86 µM[14] | CCK8 Assay[14] |
Visualizing the Molecular Mechanism and Experimental workflows
To further elucidate the processes described, the following diagrams were generated using the DOT language.
Caption: Mechanism of action for IMiD compounds.
Caption: Workflow for key experimental assays.
Caption: Structural relationships of the compounds.
Detailed Experimental Protocols
Cereblon (CRBN) Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (Kd) of the compounds to purified CRBN protein.
Materials:
-
Recombinant human CRBN protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (this compound, lenalidomide, pomalidomide) dissolved in DMSO and diluted in running buffer
Procedure:
-
Chip Preparation: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
CRBN Immobilization: Inject the CRBN protein solution over the activated surface to achieve the desired immobilization level.
-
Blocking: Deactivate any remaining active esters by injecting ethanolamine.
-
Binding Analysis: Prepare a series of dilutions of the test compounds in running buffer.
-
Injection: Inject the compound solutions sequentially over the CRBN-immobilized surface, from the lowest to the highest concentration. Include a buffer-only injection as a blank.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).
IKZF1/IKZF3 Degradation Assay (Western Blot)
Objective: To quantify the degradation of IKZF1 and IKZF3 in multiple myeloma cells upon treatment with the compounds.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed MM.1S cells and treat with a range of concentrations of each compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IKZF1 and IKZF3 band intensities to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5][6]
Anti-proliferative Activity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of multiple myeloma cells.
Materials:
-
Multiple myeloma cell line (e.g., NCI-H929)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the myeloma cells into 96-well plates at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Lenalidomide and pomalidomide are potent "molecular glue" degraders that effectively induce the degradation of the neosubstrates IKZF1 and IKZF3, leading to significant anti-proliferative effects in multiple myeloma. Pomalidomide generally exhibits higher potency in both CRBN binding and neosubstrate degradation compared to lenalidomide.[12] While direct comparative data for this compound is scarce, the available information on thalidomide suggests it has a weaker affinity for CRBN and is less efficient at inducing neosubstrate degradation compared to its second-generation analogs. The structural modifications from thalidomide to lenalidomide and pomalidomide, particularly the addition of an amino group at the 4-position of the phthalimide ring, significantly enhance their biological activity. This comparative guide provides a foundational resource for researchers in the field of targeted protein degradation, highlighting the key molecular and cellular differences between these important compounds and providing detailed methodologies for their evaluation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Anecdote to Targeted Therapy: The Curious Case of Thalidomide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide and immunomodulatory derivatives augment natural killer cell cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of (S)-Deoxy-thalidomide in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Deoxy-thalidomide is an analog of thalidomide and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its on-target activity is central to its function, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves to recruit CRBN to a target protein for degradation. This guide provides a framework for confirming and comparing the on-target activity of this compound against its parent compound, thalidomide, and its more potent derivatives, lenalidomide and pomalidomide.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary target of thalidomide and its analogs, including this compound, is the Cereblon (CRBN) protein.[1][] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] The binding of these small molecules to CRBN allosterically modulates the E3 ligase, altering its substrate specificity. This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[1][]
For the anti-myeloma and immunomodulatory effects of these compounds, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The degradation of these factors is a hallmark of on-target CRBN engagement. It is the (S)-enantiomer of thalidomide that binds to CRBN with a significantly higher affinity (approximately 6 to 10-fold stronger) than the (R)-enantiomer, making it the more biologically active form for both therapeutic and teratogenic effects.[1][6]
Comparative Performance Data
While specific quantitative data for the direct comparison of this compound is not extensively published, the following table summarizes the known on-target activities of thalidomide and its key analogs. This data provides a benchmark for evaluating the performance of this compound using the experimental protocols outlined below.
| Compound | Target | Assay Type | Value | Reference |
| This compound | CRBN | Various | To be determined | |
| Thalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | [7] |
| Lenalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~178 nM | [7] |
| Pomalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | [7] |
| (S)-thalidomide | CRBN | Competitive Binding Assay | ~10-fold stronger binding than (R)-thalidomide | [1][6] |
Experimental Protocols for On-Target Activity Confirmation
To objectively compare the on-target activity of this compound, a series of biochemical and cellular assays should be performed.
CRBN Binding Affinity Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of this compound to purified CRBN protein.
-
Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization (FP) signal. Unlabeled ligands, such as this compound, compete for binding, displacing the tracer and causing a decrease in the FP signal.
-
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN/DDB1 complex in FP assay buffer.
-
Prepare a solution of a fluorescent thalidomide tracer at a fixed concentration.
-
Create a serial dilution of this compound and control compounds (thalidomide, lenalidomide, pomalidomide) in assay buffer.
-
-
Assay Setup:
-
In a black, low-binding 384-well microplate, add the CRBN/DDB1 complex, the fluorescent tracer, and the serially diluted test compounds.
-
Include wells with CRBN and tracer only (high FP control) and tracer only (low FP control).
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA confirms direct target engagement of this compound with CRBN in intact cells.
-
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. This change in thermal stability can be measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) protein remaining.
-
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MM.1S, HEK293T) to approximately 80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Fractionation and Analysis:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of soluble CRBN in each sample by Western Blot using a CRBN-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble CRBN relative to the non-heated control against the temperature for both vehicle- and drug-treated samples.
-
The rightward shift in the melting curve (ΔTm) for the this compound-treated sample indicates target stabilization and engagement.
-
-
Neosubstrate Degradation Assay (Western Blot)
This assay provides functional confirmation of on-target activity by measuring the degradation of the CRBN neosubstrates IKZF1 and IKZF3.
-
Principle: Upon binding of this compound to CRBN, the CRL4^CRBN^ complex targets IKZF1 and IKZF3 for proteasomal degradation, leading to a decrease in their cellular protein levels.
-
Methodology:
-
Cell Culture and Treatment:
-
Culture a multiple myeloma cell line that expresses detectable levels of IKZF1 and IKZF3 (e.g., MM.1S).
-
Treat the cells with a serial dilution of this compound and control compounds for a defined period (e.g., 4-24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the total protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for IKZF1 and IKZF3 and normalize them to the loading control.
-
Plot the percentage of remaining protein relative to the vehicle-treated control against the logarithm of the compound concentration.
-
Fit the data to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
-
By employing these standardized protocols, researchers can robustly confirm the on-target activity of this compound and quantitatively compare its performance against other established CRBN ligands, thereby providing critical data for its application in targeted protein degradation and other therapeutic strategies.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.dana-farber.org [labs.dana-farber.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CRBN-Modulating Molecular Glues: From Thalidomide Analogs to Next-Generation Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key molecular glues that modulate the E3 ubiquitin ligase Cereblon (CRBN). This analysis is supported by experimental data on binding affinity, degradation potency, and clinical efficacy, alongside detailed methodologies for the cited experiments.
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not normally associate.[1] In the context of targeted protein degradation, a significant class of these molecules functions by binding to an E3 ubiquitin ligase and altering its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of a "neosubstrate."[2] The thalidomide family of immunomodulatory drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—are pioneering examples of this class, all of which recruit the E3 ligase CRBN to degrade specific target proteins.[3] This guide will compare these foundational molecular glues with newer, rationally designed CRBN modulators, focusing on their biochemical and cellular activities. While (S)-Deoxy-thalidomide is a known CRBN ligand, it is primarily utilized as a building block for Proteolysis Targeting Chimeras (PROTACs) and lacks sufficient data to be comparatively evaluated as a standalone molecular glue degrader.
Mechanism of Action: The CRL4-CRBN E3 Ligase Complex
Thalidomide and its analogs exert their therapeutic effects by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[4] This binding event remodels the substrate-binding surface of CRBN, enabling the recruitment of neosubstrates that are not endogenous targets of this E3 ligase. The key therapeutic targets for multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of these proteins leads to downstream anti-proliferative and immunomodulatory effects.[6] Conversely, the degradation of other proteins, such as SALL4, has been linked to the teratogenic effects of thalidomide.
Quantitative Data Comparison
The following tables summarize the binding affinities of various molecular glues to CRBN and their potencies in degrading their respective primary neosubstrates.
| Molecular Glue | Target Neosubstrate | CRBN Binding Affinity (Kd) | Degradation Potency (DC50) | Cell Line |
| Thalidomide | IKZF1/3 | ~250 nM[7] | >1000 nM[8] | MM.1S |
| Lenalidomide | IKZF1/3 | ~178 nM[7] | ~100 nM[8] | MM.1S |
| Pomalidomide | IKZF1/3 | ~157 nM[7] | ~10 nM[8] | MM.1S |
| CC-90009 | GSPT1 | N/A | N/A | N/A |
| CFT7455 | IKZF1/3 | 0.4 nM (IC50)[9] | Picomolar[9] | KiJK |
| Molecular Glue | CRBN Binding Affinity (IC50) | Assay Method |
| Lenalidomide | ~2 µM[10] | Competitive Binding Assay |
| Pomalidomide | ~1.2 µM[11] | Competitive Binding Assay |
| YJ1b | 0.206 µM[12] | TR-FRET |
Note: IC50 in this context represents the concentration of the compound that inhibits 50% of the binding of a fluorescent probe to CRBN.
Signaling Pathways of Neosubstrates
The degradation of specific neosubstrates by molecular glues disrupts key signaling pathways involved in cancer cell proliferation and survival.
IKZF1 and IKZF3 Signaling
Ikaros (IKZF1) and Aiolos (IKZF3) are transcription factors crucial for lymphoid development and are often overexpressed in multiple myeloma. They are involved in regulating the expression of several oncogenes, including c-MYC and IRF4. The degradation of IKZF1 and IKZF3 leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in myeloma cells.[6][13]
GSPT1 Signaling
G1 to S phase transition 1 (GSPT1) is a protein involved in the termination of translation. Its degradation has been shown to induce an integrated stress response, leading to apoptosis in acute myeloid leukemia (AML) cells.[14][15] The molecular glue CC-90009 selectively targets GSPT1 for degradation.[16]
Experimental Protocols
Protocol 1: Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.
Principle: This assay measures the binding of a test compound to CRBN by competing with a fluorescently labeled thalidomide tracer. A GST-tagged CRBN protein is used with a Europium (Eu)-labeled anti-GST antibody (donor) and a red-shifted fluorescent thalidomide analog (acceptor). When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[8]
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with Europium cryptate
-
Thalidomide-Red (or other suitable fluorescent tracer)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume white plates
-
Test compound and positive control (e.g., Pomalidomide)
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or control.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mixture of Anti-GST-Eu and Thalidomide-Red in assay buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Protein Degradation Analysis by Western Blot
This protocol outlines the steps for treating cells with a molecular glue and performing a Western blot to quantify the degradation of the target protein.
Principle: Western blotting is used to separate proteins by size and detect the target protein using a specific antibody. By comparing the amount of the target protein in treated versus untreated cells, the extent of degradation can be quantified.
Materials:
-
Cell culture reagents
-
Molecular glue compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-IKZF1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the molecular glue or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50.[17]
-
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
This protocol describes a colorimetric assay to assess the effect of molecular glues on cell proliferation and viability.
Principle: The MTT (or MTS) assay is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells and culture medium
-
Molecular glue compound and vehicle control
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the molecular glue or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 (the concentration that inhibits 50% of cell growth).
Conclusion
The field of molecular glues has evolved significantly from the serendipitous discovery of thalidomide's mechanism of action to the rational design of highly potent and selective degraders. While thalidomide, lenalidomide, and pomalidomide have established the clinical utility of CRBN modulation, newer agents like CFT7455 demonstrate substantially improved potency in CRBN binding and target degradation. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers working to further advance this promising therapeutic modality. The continued exploration of new E3 ligases and neosubstrates, coupled with a deeper understanding of the structure-activity relationships governing molecular glue-induced protein degradation, will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cemsidomide (CFT7455) | IKZF1/3 degrader | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(S)-Deoxy-thalidomide: A Comparative Analysis of Experimental Results and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-Deoxy-thalidomide with its parent compound, thalidomide, and its well-established analogs, lenalidomide and pomalidomide. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison is based on established structure-activity relationships of thalidomide derivatives and their interactions with the primary molecular target, Cereblon (CRBN).
Executive Summary
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic efficacy in treating various cancers, particularly multiple myeloma. Their mechanism of action is primarily mediated through binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as "neosubstrates." The stereochemistry of these compounds is critical, with the (S)-enantiomer generally exhibiting a higher binding affinity for CRBN and, consequently, greater biological activity.
This compound, a derivative of thalidomide lacking a carbonyl group on the phthalimide ring, represents a structural modification that could potentially alter its biological activity. While direct experimental validation for this compound is not extensively documented, this guide will extrapolate its potential performance based on the known pharmacology of related compounds.
Comparative Analysis of Thalidomide Analogs
The following table summarizes the key biological activities of thalidomide and its major analogs, providing a baseline for postulating the potential effects of this compound.
| Compound | Target Binding (CRBN) | Key Neosubstrates Degraded | Primary Therapeutic Effects | Notable Adverse Effects |
| Thalidomide (Racemic) | Binds to CRBN | Ikaros (IKZF1), Aiolos (IKZF3), SALL4 | Anti-angiogenic, anti-inflammatory, immunomodulatory | Teratogenicity, peripheral neuropathy, deep vein thrombosis |
| (S)-Thalidomide | Higher affinity for CRBN than (R)-enantiomer | Ikaros (IKZF1), Aiolos (IKZF3), SALL4 | Contributes significantly to both therapeutic and teratogenic effects | Teratogenicity |
| (R)-Thalidomide | Lower affinity for CRBN | Less efficient degradation of neosubstrates | Primarily sedative effects; undergoes in vivo racemization to (S)-thalidomide | Contributes to teratogenicity after in vivo conversion |
| Lenalidomide | Binds to CRBN with higher affinity than thalidomide | Ikaros (IKZF1), Aiolos (IKZF3), CK1α | Potent anti-myeloma and immunomodulatory activity | Myelosuppression, thromboembolism |
| Pomalidomide | Binds to CRBN with higher affinity than lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Highly potent anti-myeloma and immunomodulatory activity | Myelosuppression, thromboembolism |
| This compound (Hypothesized) | Potentially altered CRBN binding affinity and substrate specificity | Unknown | Unknown | Unknown |
Experimental Protocols
Detailed experimental methodologies are crucial for the cross-validation of results. While specific protocols for this compound are not available, the following are standard assays used to characterize thalidomide and its analogs.
Cereblon Binding Assays
-
Description: These assays quantify the binding affinity of a compound to the CRBN protein.
-
Methodology:
-
Competitive Binding Assay: A known fluorescent ligand for CRBN is incubated with purified CRBN protein. The test compound is then added at varying concentrations. The displacement of the fluorescent ligand, measured by a decrease in fluorescence polarization or FRET, is used to determine the binding affinity (IC50 or Ki) of the test compound.
-
Surface Plasmon Resonance (SPR): Purified CRBN protein is immobilized on a sensor chip. The test compound is flowed over the chip, and the change in the refractive index upon binding is measured in real-time to determine association and dissociation rate constants, from which the binding affinity (KD) is calculated.
-
Neosubstrate Degradation Assays
-
Description: These experiments confirm the degradation of specific target proteins following treatment with the compound.
-
Methodology:
-
Western Blotting: Cancer cell lines (e.g., MM.1S) are treated with the test compound for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of specific neosubstrates (e.g., Ikaros, Aiolos) are detected using specific antibodies. A decrease in the protein band intensity indicates degradation.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Cells are treated with the test compound, and CRBN is immunoprecipitated from cell lysates. The co-immunoprecipitated proteins are then identified and quantified by mass spectrometry to identify novel neosubstrates.
-
In Vitro Anti-Proliferative Assays
-
Description: These assays measure the ability of a compound to inhibit the growth of cancer cells.
-
Methodology:
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo): Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by viable cells. The signal intensity is proportional to the number of living cells and is used to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of thalidomide and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of thalidomide and its analogs.
Caption: A typical experimental workflow for evaluating a novel thalidomide analog.
Discussion and Postulated Effects of this compound
The biological activity of thalidomide and its analogs is intricately linked to their chemical structure. The glutarimide ring is essential for binding to the "thalidomide-binding pocket" of CRBN. The phthalimide moiety, on the other hand, is involved in recruiting neosubstrates to the CRBN-E3 ligase complex.
The modification in this compound involves the removal of a carbonyl group from the phthalimide ring. Based on the current understanding of the structure-activity relationship of IMiDs, this modification could have several consequences:
-
Altered Neosubstrate Specificity: The carbonyl group on the phthalimide ring can participate in hydrogen bonding interactions with neosubstrates. Its removal would likely alter the binding surface presented to potential target proteins. This could lead to a different profile of degraded neosubstrates, potentially resulting in a different therapeutic window or side-effect profile. For instance, lenalidomide, which also lacks a carbonyl group on the phthalimide ring compared to pomalidomide, exhibits a distinct clinical profile.
-
Potential Impact on CRBN Binding: While the glutarimide ring is the primary determinant of CRBN binding, modifications to the phthalimide ring can have allosteric effects on the overall conformation of the molecule and its presentation to the binding pocket. The removal of a polar carbonyl group would increase the lipophilicity of that region of the molecule, which might subtly influence its interaction with CRBN.
-
Cereblon-Independent Effects: Some studies suggest that certain activities of thalidomide analogs, such as anti-angiogenic effects, may not be solely dependent on CRBN. The structural change in this compound could potentially modulate these off-target effects.
Conclusion
While a definitive cross-validation of this compound's experimental results is not possible without specific data, a comparative analysis based on the well-established pharmacology of thalidomide and its analogs provides a framework for predicting its potential biological activity. The absence of a carbonyl group on the phthalimide ring is a significant modification that is likely to alter its neosubstrate degradation profile. Further experimental investigation, following the protocols outlined in this guide, is necessary to fully characterize the therapeutic potential and safety profile of this compound. Researchers are encouraged to conduct direct comparative studies with thalidomide, lenalidomide, and pomalidomide to elucidate its unique properties.
Comparative Analysis of (S)-Deoxy-thalidomide and Alternative Cereblon Binders: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of (S)-Deoxy-thalidomide for its target protein, cereblon (CRBN). In the landscape of targeted protein degradation, the interaction between small molecule binders and E3 ligases like cereblon is of paramount importance. This document offers an objective comparison of this compound's performance with other notable cereblon-binding agents, supported by experimental data and detailed methodologies. Our aim is to equip researchers with the necessary information to make informed decisions in the selection and application of cereblon binders for their specific research and drug development needs.
Introduction to Cereblon and its Binders
Cereblon (CRBN) functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The discovery that immunomodulatory drugs (IMiDs®), such as thalidomide and its derivatives, bind directly to cereblon has revolutionized the field of pharmacology, leading to the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These therapeutic modalities hijack the ubiquitin-proteasome system to selectively degrade disease-causing proteins.
The binding of a ligand to cereblon can alter the substrate specificity of the E3 ligase complex, leading to the degradation of "neosubstrates." The stereochemistry of these binders is often critical, as exemplified by thalidomide, where the (S)-enantiomer exhibits a significantly higher binding affinity for cereblon compared to the (R)-enantiomer[1][2]. This guide will delve into the specifics of this compound and compare it with established and emerging alternatives.
Quantitative Comparison of Cereblon Binders
The binding affinity of a compound for cereblon is a key determinant of its efficacy as a protein degrader. The following table summarizes the reported binding affinities of (S)-thalidomide and other key cereblon binders. It is important to note that affinity values can vary depending on the specific assay and experimental conditions.
| Compound/Class | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | Ki: ~249 nM | Competitive Titration | [1] |
| (S)-enantiomer binds ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [3][4][5][6] | |
| Lenalidomide | Ki: ~178 nM | Competitive Titration | [1] |
| IC50: ~2 µM | Competitive Binding | [7] | |
| Pomalidomide | Ki: ~157 nM | Competitive Titration | [1] |
| Phenyl-Glutarimides (PGs) | Retain affinity for CRBN with high ligand efficiency (LE >0.48) | Not specified | [8][9] |
| Phenyl Dihydrouracils (PDHUs) | Comparable binding affinity to lenalidomide | Not specified | [10][11][12] |
| PD-PROTAC 2: 52 ± 19 nM | Fluorescence Polarization | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the binding affinity of small molecules to cereblon.
Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound by measuring its ability to compete with a known binder.
Principle: A known ligand for the target protein is immobilized on beads. The target protein is incubated with the beads, allowing for binding. The test compound is then added, and its ability to displace the pre-bound protein is quantified.
Protocol:
-
Immobilization of Ligand: Chemically couple a known cereblon binder (e.g., thalidomide) to ferrite or sepharose beads.
-
Protein Binding: Incubate the ligand-coupled beads with cell lysate or purified recombinant cereblon protein to allow for the formation of the protein-ligand complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Competitive Elution: Incubate the beads with varying concentrations of the test compound (e.g., this compound).
-
Analysis: Collect the eluate and analyze the amount of displaced cereblon protein by SDS-PAGE and Western blotting or other quantitative methods. The concentration of the test compound that elutes 50% of the bound protein (EC50) is determined.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Principle: One molecule (the ligand, e.g., cereblon) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Chip Preparation: Activate a sensor chip (e.g., CM5) for covalent immobilization of the protein.
-
Protein Immobilization: Inject purified recombinant cereblon protein over the activated sensor surface to achieve the desired immobilization level.
-
Analyte Injection: Inject a series of concentrations of the test compound in a suitable running buffer over the immobilized cereblon surface.
-
Data Collection: Monitor the association and dissociation phases in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., cereblon) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.
Protocol:
-
Sample Preparation: Prepare solutions of purified cereblon and the test compound in the same, precisely matched buffer to minimize heats of dilution. Degas the solutions before use.
-
Loading the Calorimeter: Load the cereblon solution into the sample cell and the test compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the test compound into the cereblon solution while monitoring the heat change.
-
Data Analysis: Integrate the heat flow peaks from each injection and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput screening method for measuring biomolecular interactions.
Principle: This competitive assay uses a fluorescently labeled cereblon binder (tracer) and a tagged cereblon protein. When the tracer binds to the tagged cereblon, a FRET signal is generated. A test compound that competes with the tracer for binding to cereblon will cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of tagged cereblon protein (e.g., GST- or His-tagged), a fluorescently labeled thalidomide tracer, and a corresponding FRET-paired antibody (e.g., anti-GST-Europium cryptate and Thalidomide-Red).
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of a microplate.
-
Reaction Mixture: Add the tagged cereblon protein and the FRET reagents to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Plot the FRET ratio against the concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of cereblon binding is critical for evaluating the biological activity of a compound.
Cereblon-Mediated Protein Degradation Pathway
Binding of a molecular glue or the warhead of a PROTAC to cereblon alters its substrate specificity, leading to the recruitment of a neosubstrate to the CRL4^CRBN^ E3 ligase complex. This proximity induces the ubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of Thalidomide and its Analogs
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of thalidomide and its key derivatives. This guide provides a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by available experimental data and methodologies.
Quantitative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic parameters for thalidomide, lenalidomide, and pomalidomide, offering a clear comparison of their in vivo behavior.
| Parameter | Thalidomide | Lenalidomide | Pomalidomide |
| Maximum Plasma Concentration (Cmax) | 1-2 mg/L | ~313-445 ng/mL | ~75 ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | 3-4 hours[1] | 0.6-1.5 hours | 2-3 hours |
| Area Under the Curve (AUC) | 18 mg·h/L[1] | Varies with dose | Varies with dose |
| Elimination Half-life (t1/2) | ~5-7 hours | ~3 hours | ~7.5 hours |
| Protein Binding | 55% (R-enantiomer), 65% (S-enantiomer)[1] | ~30% | 12-44% |
| Metabolism | Primarily non-enzymatic hydrolysis; minimal CYP450 metabolism | Primarily renal excretion as unchanged drug | Primarily metabolized by CYP3A4 and CYP1A2 |
| Excretion | >90% excreted in urine as metabolites[1] | >80% excreted unchanged in urine | ~73% excreted as metabolites in urine |
Experimental Protocols
The pharmacokinetic data presented above are typically derived from Phase I clinical trials in healthy volunteers or patient populations. The following outlines a general methodology for such studies.
In Vivo Pharmacokinetic Study Protocol
A standardized protocol for determining the pharmacokinetic profile of a thalidomide analog would generally involve the following steps:
-
Subject Recruitment: A cohort of healthy volunteers or patients with the target indication is recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Drug Administration: A single oral dose of the investigational drug is administered to the subjects. For dose-escalation studies, different cohorts receive increasing doses.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to quantify the concentration of the drug and its major metabolites in the plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC, half-life, and clearance.
-
Urine and Feces Collection: To assess the routes of excretion, urine and feces are collected for a defined period after drug administration and analyzed for the parent drug and metabolites.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental processes can aid in understanding the disposition of these drugs.
Caption: Metabolic pathway of thalidomide.
Caption: Workflow for pharmacokinetic studies.
References
Validating the Therapeutic Potential of Cereblon-Modulating Agents: A Comparative Guide for Preclinical Research
A Note on (S)-Deoxy-thalidomide:
In light of this, the following guide provides a comparative analysis of the parent compound, thalidomide , and its well-characterized, clinically significant analogues, lenalidomide and pomalidomide . These immunomodulatory drugs (IMiDs®) share the fundamental mechanism of action of binding to Cereblon and have a wealth of preclinical data that can inform the potential of novel derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of Cereblon-modulating agents.
Comparative Analysis of Preclinical Activity
The therapeutic potential of thalidomide and its analogues has been extensively studied in various preclinical models, particularly in the context of multiple myeloma and other hematological malignancies. Their primary mechanism of action involves binding to Cereblon, which alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of key transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). This, in turn, results in anti-proliferative, anti-angiogenic, and immunomodulatory effects.
Quantitative Comparison of In Vitro Activity
| Compound | Cereblon Binding Affinity (IC50) | Anti-proliferative Activity (IC50 in H929 multiple myeloma cells) | TNF-α Inhibition (IC50) |
| Thalidomide | ~2.5 µM | ~50-100 µM | ~194 nM |
| Lenalidomide | ~0.5 µM | ~1-5 µM | ~100 nM |
| Pomalidomide | ~0.2 µM | ~0.1-0.5 µM | ~13 nM |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Cereblon Binding Assay (Competitive Displacement)
This assay quantifies the binding affinity of a test compound to Cereblon by measuring its ability to displace a known fluorescent ligand.
Materials:
-
Recombinant human Cereblon-DDB1 protein complex
-
Fluorescently labeled tracer (e.g., a derivative of thalidomide)
-
Test compounds (thalidomide, lenalidomide, pomalidomide, or other derivatives)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the recombinant Cereblon-DDB1 complex to each well of the microplate.
-
Add the fluorescently labeled tracer to each well.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
The decrease in signal indicates the displacement of the fluorescent tracer by the test compound.
-
Calculate the IC50 value by plotting the signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-proliferative Assay (Multiple Myeloma Cell Line)
This assay assesses the ability of a compound to inhibit the growth of cancer cells in culture.
Materials:
-
Human multiple myeloma cell line (e.g., H929, MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the multiple myeloma cells into the wells of a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by normalizing the data to the vehicle-treated control and fitting it to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of immunomodulatory drugs (IMiDs).
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (S)-Deoxy-thalidomide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. (S)-Deoxy-thalidomide, a derivative of the potent and historically significant compound thalidomide, requires stringent disposal protocols due to its presumed teratogenic potential and hazardous nature. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with institutional and regulatory standards for hazardous waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for thalidomide and its analogs as a proxy for specific handling information for this compound. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn.
-
Eye Protection: Safety goggles or a face shield are required to prevent splashes.
-
Lab Coat: A protective lab coat is essential to shield against contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation
This compound and any materials contaminated with it must be classified as hazardous and teratogenic waste. Proper segregation is a critical step in the disposal process:
-
Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for all this compound waste.
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Types of Waste: This includes unused or expired compounds, contaminated lab supplies (e.g., pipette tips, gloves, vials), and rinsate from equipment decontamination.[2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[1][3]
-
Collection:
-
Collect all solid and liquid waste containing this compound in a compatible, leak-proof hazardous waste container with a secure lid.[4]
-
For liquid waste, use a container that is chemically resistant to the solvent used.
-
Contaminated sharps must be placed in a designated sharps container for hazardous waste.[2]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[1] This area should be away from incompatible materials and clearly marked as a hazardous waste storage site.
-
-
Decontamination of Labware:
-
Disposable Labware: Discard directly into the designated solid hazardous waste container.
-
Non-disposable Labware: Triple-rinse glassware and equipment with a suitable solvent (e.g., ethanol or methanol).[4] The first two rinses must be collected as hazardous liquid waste.[5] After decontamination, glassware can be washed according to standard laboratory procedures.
-
-
Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] They will arrange for transport to a licensed facility for high-temperature incineration.
-
Quantitative Data for Disposal
High-temperature incineration is the industry standard for the complete destruction of hazardous organic compounds. The operational parameters for incineration are critical for ensuring the complete breakdown of the waste material.
| Parameter | Typical Value Range | Reference |
| Primary Combustion Chamber Temperature | 850°C to 1300°C (1562°F to 2372°F) | [6][7] |
| Secondary Combustion Chamber (Afterburner) Temperature | Up to 1427°C (2600°F) | [8] |
| Residence Time (Gases) | Minimum of 2 seconds in the secondary chamber | [8] |
Experimental Protocol: Hypothetical Chemical Degradation
While high-temperature incineration is the standard, a hypothetical chemical degradation protocol for small-scale laboratory use could involve oxidation. This procedure should only be performed by highly trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. [1]
Objective: To degrade this compound into less hazardous components.
Materials:
-
This compound waste
-
Suitable solvent (e.g., Dimethyl Sulfoxide)
-
Strong oxidizing agent (e.g., Potassium Permanganate solution)
-
Acid and Base for pH adjustment
-
Stir plate and stir bar
-
Appropriate reaction vessel
Methodology:
-
In a chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent.
-
Slowly and carefully add the oxidizing agent to the solution while stirring continuously.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, neutralize the solution by adjusting the pH to be within the acceptable range for aqueous waste disposal at your institution.
-
Dispose of the treated solution according to your institution's guidelines for aqueous chemical waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the safe disposal of this compound.
By adhering to these rigorous disposal procedures, researchers and institutions can effectively manage the risks associated with this compound, ensuring the safety of personnel and the preservation of the environment, thereby fostering a culture of safety and responsibility in scientific advancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Temperature Incineration - Grundon [grundon.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. basel.int [basel.int]
- 7. High-Temperature Incineration | Clean Harbors [cleanharbors.com]
- 8. eponline.com [eponline.com]
Personal protective equipment for handling (S)-Deoxy-thalidomide
(S)-Deoxy-thalidomide , an analogue of the potent teratogen thalidomide, requires stringent safety protocols in a laboratory setting. Due to its structural similarity to thalidomide, a compound known to cause severe birth defects, it must be handled as a highly potent and hazardous substance.[1][2][3][4][5] Researchers, scientists, and drug development professionals must adhere to strict operational and disposal plans to ensure personal safety and prevent environmental contamination.
Hazard Assessment and Occupational Exposure
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the known toxicity of thalidomide provides a basis for its hazard assessment.[6][7][8] Thalidomide is classified as toxic if swallowed, harmful in contact with skin, and may damage fertility or the unborn child.[9] Therefore, this compound should be handled under the highest level of containment, corresponding to a high Occupational Exposure Band (OEB).
Key Hazard Information for Structurally Similar Compounds:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic if swallowed. | [9] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [9] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (for some analogues). | [10] |
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods or glove boxes, are the primary means of protection. PPE should be used as a secondary level of defense.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile or other chemical-resistant gloves. | Prevents skin contact with the compound. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a non-permeable material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a Powered Air-Purifying Respirator (PAPR) for higher-risk procedures. | Minimizes the risk of inhaling airborne particles of the compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize exposure during the handling of this compound.
Workflow for Safe Handling:
Experimental Protocol for Weighing and Dissolving:
-
Preparation: Designate a chemical fume hood or glove box for the procedure. Ensure the ventilation is functioning correctly. Place a plastic-backed absorbent liner on the work surface.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Use an analytical balance inside the containment area. Tare a pre-labeled vial. Carefully transfer the required amount of this compound to the vial using a spatula. Close the primary container immediately.
-
Dissolving: Add the desired solvent to the vial containing the compound. Cap the vial and mix gently until the solid is fully dissolved.
-
Decontamination: Wipe down the spatula, balance, and any other surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
-
Waste Disposal: Dispose of all contaminated consumables (e.g., pipette tips, wipes, liner) in the appropriate hazardous waste container.
-
Post-Procedure: Doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items. Wash hands thoroughly.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Incineration by a licensed professional waste disposal service. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Incineration by a licensed professional waste disposal service. |
| Sharps | Labeled, puncture-proof sharps container. | Incineration by a licensed professional waste disposal service. |
| Contaminated PPE | Labeled, sealed plastic bag within a hazardous waste container. | Incineration by a licensed professional waste disposal service. |
Key Disposal Steps:
-
Segregation: Do not mix waste containing this compound with other waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Contain: If safe to do so, cover the spill with an absorbent material to prevent it from spreading.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your supervisor and EHS office.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical before handling.
References
- 1. Thalidomide [medbox.iiab.me]
- 2. acs.org [acs.org]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learncheme.com [learncheme.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound-Br|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
